4-Fluoro-3-methylbenzonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
4-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEAHKIIWJDJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381307 | |
| Record name | 4-Fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185147-08-4 | |
| Record name | 4-Fluoro-3-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185147-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-methylbenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylbenzonitrile is a fluorinated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique structural features, including a fluorine atom, a methyl group, and a nitrile moiety on a benzene ring, impart specific reactivity and properties that make it a valuable intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance in pharmaceutical and agrochemical research and development.
Core Physical and Chemical Properties
This compound is typically a white to off-white crystalline solid under standard conditions.[1] The presence of the fluorine atom and the nitrile group influences its polarity and reactivity, making it a useful synthon in various chemical transformations.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Fluoro-m-tolunitrile, 3-Methyl-4-fluorobenzonitrile | [2] |
| CAS Number | 185147-08-4 | [1][2] |
| Molecular Formula | C₈H₆FN | [1][2] |
| Molecular Weight | 135.14 g/mol | [1][2] |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | 53-58 °C | [1] |
| Boiling Point | ~220.3 °C | [1] |
| Density | Approx. 1.12 g/cm³ | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | |
| Flash Point | 92 °C | |
| Refractive Index | n20/D 1.508 (lit.) | |
| Purity | Typically ≥98% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a palladium-catalyzed cyanation of a corresponding aryl halide.
Experimental Protocol: Synthesis from 4-Bromo-3-methylbenzonitrile
This protocol describes the synthesis of this compound from 4-bromo-3-methylbenzonitrile via a palladium-catalyzed cyanation reaction.
Materials:
-
4-Bromo-3-methylbenzonitrile
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-3-methylbenzonitrile (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).
-
Add anhydrous dimethylformamide to the flask to dissolve the reagents.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Analysis: The purity and identity of the final product can be confirmed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile stretch.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is primarily dictated by the nitrile group and the substituted aromatic ring.
Reactions of the Nitrile Group
The nitrile group can undergo a variety of transformations, making it a versatile functional handle:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-fluoro-3-methylbenzoic acid) or a primary amide (4-fluoro-3-methylbenzamide) as an intermediate.
-
Reduction: The nitrile can be reduced to a primary amine (4-fluoro-3-methylbenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Reactions of the Aromatic Ring
The fluorine and methyl substituents on the benzene ring influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The interplay of these electronic effects, along with steric hindrance, will determine the regioselectivity of further substitutions.
Applications in Drug Discovery and Development
This compound and its derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine can often enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.
Case Study: Trelagliptin Synthesis and Signaling Pathway
While not directly synthesized from this compound, the closely related compound 4-fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of Trelagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3] The synthetic logic and the importance of the fluorinated benzonitrile core are highly relevant.
Synthesis of Trelagliptin (Simplified Workflow): The synthesis involves the conversion of 4-fluoro-2-methylbenzonitrile to a key pyrimidinone intermediate, which is then coupled with a chiral aminopiperidine derivative.
Caption: Simplified synthetic workflow for Trelagliptin.
Signaling Pathway: DPP-4 Inhibition Trelagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Trelagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.
Caption: Mechanism of action of Trelagliptin via DPP-4 inhibition.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it a key building block for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. The case of Trelagliptin highlights the importance of fluorinated benzonitrile scaffolds in modern drug design, underscoring the potential of this compound and related compounds in the discovery of novel therapeutics.
References
4-Fluoro-3-methylbenzonitrile CAS 185147-08-4
An In-depth Technical Guide to 4-Fluoro-3-methylbenzonitrile (CAS 185147-08-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS number 185147-08-4, is an aromatic organic compound that serves as a crucial building block in the synthesis of complex molecules.[1] Its structure, featuring a benzonitrile core substituted with fluorine and methyl groups, makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[2] The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and biological activity of drug candidates.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.
Physicochemical Properties
This compound is typically a white to almost white crystalline solid.[2][3] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 185147-08-4 | [2][3] |
| Molecular Formula | C₈H₆FN | [1][2] |
| Molecular Weight | 135.14 g/mol | [2][4] |
| Appearance | White to almost white powder/crystal | [2][3] |
| Melting Point | 54 - 58 °C | [2] |
| Boiling Point | ~220.3 °C | |
| Purity | ≥ 98% (GC) | [2][3] |
| Solubility | Low solubility in water, more soluble in organic solvents. | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Fluoro-m-tolunitrile, 3-Methyl-4-fluorobenzonitrile | [1][2] |
Synthesis and Experimental Protocols
A common laboratory-scale synthesis of this compound involves a palladium-catalyzed fluorination of 4-bromo-3-methylbenzonitrile.
Experimental Protocol: Synthesis from 4-Bromo-3-methylbenzonitrile[7]
This protocol is based on a palladium-catalyzed cross-coupling reaction.
Materials and Equipment:
-
4-Bromo-3-methylbenzonitrile (starting material)
-
Silver fluoride (AgF)
-
BrettPhos (dicyclohexyl-(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine)
-
(COD)Pd(CH₂TMS)₂ (bis--INVALID-LINK--palladium(II))
-
Toluene (anhydrous)
-
Oven-dried, sealable reaction tube with a stirrer
-
Glove box
-
Preheated oil bath (130°C)
-
Filtration apparatus (glass filter, Celite)
-
NMR and GC instruments for analysis
Procedure:
-
Inside a glove box, add 4-bromo-3-methylbenzonitrile (0.12 mmol), BrettPhos (10 mol%, 0.012 mmol), (COD)Pd(CH₂TMS)₂ (5 mol%, 0.006 mmol), and AgF (0.18 mmol) to an oven-dried, sealable reaction tube equipped with a stir bar.
-
Add 2 mL of anhydrous toluene to the reaction tube.
-
Seal the tube with a screw-cap and remove it from the glove box.
-
For safety, wrap the reaction tube in aluminum foil.
-
Place the sealed tube into a preheated oil bath at 130°C.
-
Stir the reaction mixture continuously for 18 hours.
-
After 18 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Add internal standards (e.g., 4-fluorotoluene and dodecane) for quantitative analysis.
-
Filter the reaction mixture through a pad of Celite using a glass filter to remove solid residues.
-
The resulting clarified solution is then analyzed by ¹⁹F NMR and GC to determine product yield and conversion.
Applications in Research and Development
This compound is a versatile intermediate primarily utilized in the following sectors:
-
Pharmaceutical Synthesis: It serves as a key building block for creating Active Pharmaceutical Ingredients (APIs). The fluorinated structure is often incorporated into drug candidates to improve their pharmacological profiles.
-
Agrochemical Development: The compound is used in the synthesis of advanced crop protection products, such as pesticides and herbicides.
-
Materials Science: Its unique chemical properties are explored in the development of advanced materials like polymers and coatings.[5]
The cyano (-C≡N) group can be readily converted into other functional groups such as carboxylic acids, amines, or amides, while the fluorine atom provides a site for further modification through nucleophilic aromatic substitution, making it a highly adaptable precursor in multi-step syntheses.
Spectroscopic Data
Characterization of this compound is typically confirmed using standard spectroscopic methods. Publicly available databases indicate the existence of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, which are essential for structure confirmation and purity assessment.[6]
Safety and Handling
This compound is associated with several health hazards and requires careful handling in a laboratory setting. Users must consult the full Safety Data Sheet (SDS) before use.
GHS Hazard Classification
| Hazard Statement Code | Description | Source(s) |
| H302 | Harmful if swallowed | [4] |
| H312 | Harmful in contact with skin | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H332 | Harmful if inhaled | [4] |
Precautionary Measures
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Storage: Store in a well-ventilated place between 2 and 8 °C.[2][7]
References
- 1. CAS 185147-08-4: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | C8H6FN | CID 2779180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound(185147-08-4) 1H NMR spectrum [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to 4-Fluoro-3-methylbenzonitrile: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzonitrile, a key fluorinated building block in organic synthesis. The document details its chemical structure, physical and spectroscopic properties, and provides an in-depth experimental protocol for its synthesis. Furthermore, it explores the significant role of this compound as an intermediate in the development of pharmaceuticals, with a specific focus on its application in the synthesis of bioactive molecules. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and process development.
Introduction
This compound is a fluorinated aromatic compound that has garnered significant interest in the chemical and pharmaceutical industries. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitrile functionality on a benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of complex organic molecules. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[1] This guide aims to provide a detailed technical understanding of this compound to facilitate its effective utilization in research and development.
Chemical Structure and Identification
The structure of this compound is characterized by a benzene ring substituted at position 1 with a cyano group, at position 3 with a methyl group, and at position 4 with a fluorine atom.
graph "4-Fluoro-3-methylbenzonitrile_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
}
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
Fluorinated organic compounds are of paramount importance in medicinal chemistry. The introduction of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug efficacy and pharmacokinetics. This compound, as a readily available fluorinated building block, serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2]
6.1. Intermediate in the Synthesis of Trelagliptin
While not a direct precursor, the isomeric compound 4-fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of Trelagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of Trelagliptin highlights the importance of fluorinated benzonitrile scaffolds in constructing complex drug molecules. The general synthetic strategy can be adapted for derivatives of this compound to explore novel bioactive compounds.
The synthesis of Trelagliptin involves the bromination of 4-fluoro-2-methylbenzonitrile to form 2-(bromomethyl)-4-fluorobenzonitrile. This intermediate then undergoes a series of reactions, including condensation with a pyrimidinedione derivative and subsequent coupling with (R)-3-aminopiperidine, to yield the final drug molecule.
Caption: Conceptual synthesis pathway of Trelagliptin.
6.2. Role of DPP-4 Inhibition in Type 2 Diabetes
Trelagliptin functions by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control in patients with type 2 diabetes.
References
In-Depth Technical Guide: 4-Fluoro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Physicochemical Data
This compound is a fluorinated aromatic nitrile valued for its role as a building block in the synthesis of more complex molecules. Its incorporation into drug candidates can enhance biological activity and metabolic stability. The following table summarizes its key quantitative properties.
| Property | Value | Unit | Source |
| Molecular Weight | 135.14 | g/mol | [1] |
| Molecular Formula | C₈H₆FN | - | [1] |
| CAS Number | 185147-08-4 | - | [1] |
| Melting Point | 53-58 | °C | |
| Boiling Point | ~220.3 | °C | |
| Exact Mass | 135.048427358 | Da | [1] |
| XLogP3 | 2.7 | - | [1] |
Experimental Protocol: Synthesis of this compound
This section details a laboratory-scale procedure for the synthesis of this compound from 4-bromo-3-methylbenzonitrile via a palladium-catalyzed fluorination reaction.
Objective: To synthesize this compound with a high yield.
Materials:
-
4-bromo-3-methylbenzonitrile (starting material)
-
BrettPhos (ligand)
-
(COD)Pd(CH₂TMS)₂ (palladium catalyst)
-
Silver Fluoride (AgF) (fluorinating agent)
-
Toluene (solvent)
-
4-Fluorotoluene (internal standard)
-
Dodecane (internal standard)
-
Celite (filtration aid)
-
Oven-dried, sealable reaction tube with a stirrer
Procedure: [2]
-
Reaction Setup: Inside a glove box, add the following reagents sequentially to an oven-dried, sealable reaction tube equipped with a stirrer:
-
4-bromo-3-methylbenzonitrile (23.3 mg, 0.12 mmol)
-
BrettPhos (6.4 mg, 0.012 mmol, 10 mol%)
-
(COD)Pd(CH₂TMS)₂ (2.3 mg, 0.006 mmol, 5 mol%)
-
Silver Fluoride (AgF) (22.8 mg, 0.18 mmol)
-
Toluene (2 mL)
-
-
Reaction Conditions: Seal the reaction tube with a screw-cap and remove it from the glove box. Wrap the tube in aluminum foil to protect it from light. Place the sealed tube in a preheated oil bath at 130°C and stir continuously for 18 hours.
-
Quenching and Internal Standard Addition: After 18 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature. Add 4-Fluorotoluene (6.5 μL, 0.06 mmol, 0.5 eq.) and dodecane (27.3 μL, 0.12 mmol, 1 eq.) as internal standards for analytical purposes.
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite using a glass filter to remove solid residues.
-
Analysis: The resulting clear, light-yellow solution containing the product, this compound, is then analyzed by ¹⁹F NMR and Gas Chromatography (GC) to determine product yield and conversion rates. The reported yield for this specific protocol is 74%.[2]
Mandatory Visualizations
This section provides a visual representation of the synthetic pathway described in the experimental protocol.
Caption: Synthesis workflow for this compound.
References
Technical Guide: Physicochemical Properties of 4-Fluoro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of 4-fluoro-3-methylbenzonitrile (CAS No. 185147-08-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines its core physicochemical properties and provides standardized experimental protocols for their determination.
Core Physicochemical Data
The essential physical properties of this compound are summarized in the table below. These values are critical for its application in various synthetic processes.
| Property | Value | Source(s) |
| Melting Point | 54 - 58 °C | [1] |
| Boiling Point | ~220.3 °C | |
| Molecular Formula | C₈H₆FN | [1] |
| Molecular Weight | 135.14 g/mol | [1] |
| Appearance | White to almost white crystalline solid/powder | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of a crystalline organic compound like this compound.
Melting Point Determination
The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. If the sample is not a fine powder, it should be gently ground using a mortar and pestle.[3]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[2]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to obtain a preliminary, approximate melting range. This helps to save time in the subsequent accurate determination.[4]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated. The sample is heated rapidly to about 15-20 °C below the approximate melting point. Then, the heating rate is slowed to 1-2 °C per minute.[5]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]
Boiling Point Determination
For the determination of the boiling point, a micro-scale method using a Thiele tube or a similar apparatus is appropriate.[6][7]
Apparatus:
-
Thiele tube or aluminum heating block
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil (for Thiele tube)
Procedure:
-
Sample Preparation: A small amount (a few milliliters) of liquid this compound (if melted) or a solution in a high-boiling inert solvent is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[6]
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then clamped and immersed in the mineral oil within the Thiele tube or placed in the aluminum block.[7]
-
Heating: The apparatus is heated gently and slowly.[8]
-
Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]
-
Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Video: Boiling Points - Concept [jove.com]
Technical Guide: Solubility of 4-Fluoro-3-methylbenzonitrile in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-methylbenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for researchers to determine solubility in their specific solvent systems.
Introduction to this compound and Solubility
This compound (CAS No. 185147-08-4) is a fluorinated aromatic nitrile with a molecular formula of C₈H₆FN and a molecular weight of approximately 135.14 g/mol .[1] It typically appears as a white to off-white crystalline solid with a melting point in the range of 53-58°C.[1] The presence of a polar nitrile group (-C≡N) and a fluorine atom suggests that its solubility will be influenced by the polarity of the solvent.
Nitriles, as a class of organic compounds, are known to be very polar molecules, leading to strong dipole-dipole interactions.[2] This high polarity generally promotes solubility in water and other polar solvents.[2] While small-chain nitriles can be miscible with water, their solubility tends to decrease as the carbon chain length increases.[3][4] The nitrile group can act as a hydrogen bond acceptor from protic solvents, further enhancing solubility in solvents like alcohols.[4]
The fluorine substituent also plays a role in the molecule's physical properties. Fluorination of organic molecules can lead to properties such as low surface tension and high vapor pressure.[5] While the interactions between non-aromatic perfluorinated compounds and water are generally negligible, aromatic fluorinated compounds can have more favorable interactions.[6]
Given these structural features, it can be inferred that this compound will exhibit solubility in a range of organic solvents, particularly those with some degree of polarity. However, for precise quantitative data, experimental determination is necessary.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not widely available in peer-reviewed literature or chemical databases. Researchers are encouraged to determine solubility experimentally based on their specific needs. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.[1][7][8][9] It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.
3.1. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Vials or flasks with secure caps
-
Thermostatic shaker or water bath for temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or beakers
-
Volumetric pipettes
-
Drying oven
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.
-
-
Sample Collection:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle at the bottom of the vial.
-
Carefully draw a known volume (e.g., 5 or 10 mL) of the clear supernatant into a syringe, being cautious not to disturb the undissolved solid.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. The filtration step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.
-
Continue drying until a constant weight of the dish and the dried solute is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ±0.0005 g).[1]
-
Record the final constant weight.
-
3.3. Calculation of Solubility
-
Weight of the empty evaporation dish: W₁
-
Final weight of the dish with the dried solute: W₂
-
Weight of the dissolved solute: W₃ = W₂ - W₁
-
Volume of the supernatant taken: V (in mL)
The solubility can then be expressed in grams per 100 mL:
Solubility ( g/100 mL) = (W₃ / V) * 100
To express the solubility in moles per liter (mol/L), use the molecular weight (MW) of this compound (135.14 g/mol ):
Molar Solubility (mol/L) = (W₃ / MW) / (V / 1000)
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Gravimetric method workflow for solubility determination.
This technical guide provides the foundational knowledge and a detailed experimental framework for researchers to accurately determine the solubility of this compound in their organic solvents of choice. The provided templates and diagrams are intended to facilitate systematic data collection and analysis.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
Spectroscopic Profile of 4-Fluoro-3-methylbenzonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the compound 4-Fluoro-3-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Summary of Spectral Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.59 - 7.53 | m | 2H, Ar-H | |
| 7.23 | t | 8.8 | 1H, Ar-H |
| 2.35 | s | 3H, -CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 164.2 (d, J = 254.5 Hz) | C-F |
| 134.5 (d, J = 8.6 Hz) | Ar-C |
| 132.8 (d, J = 5.7 Hz) | Ar-C |
| 128.0 (d, J = 20.1 Hz) | Ar-C |
| 118.0 | -C≡N |
| 116.8 (d, J = 21.0 Hz) | Ar-C |
| 112.5 (d, J = 3.6 Hz) | Ar-C |
| 14.8 (d, J = 3.8 Hz) | -CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2229 | Strong | C≡N stretch |
| 1615, 1577, 1508 | Medium-Strong | Aromatic C=C stretch |
| 1275 | Strong | C-F stretch |
| 885, 825 | Strong | C-H bend (out-of-plane) |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 135.05 | 100 | [M]⁺ (Molecular Ion) |
| 134.04 | 50 | [M-H]⁺ |
| 116.03 | 15 | [M-H-F]⁺ or [M-CH₃]⁺ |
| 115.03 | 20 | [M-HF]⁺ |
| 90.03 | 25 | [M-HCN-CH₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following sections detail the methodologies used to acquire the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds, and the spectrum was proton-decoupled.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired on a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in methanol was introduced into the instrument via a direct insertion probe. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-200 amu.
Data Visualization
The following diagrams illustrate the relationships between the different spectral data and the overall experimental workflow.
The Enigmatic Potential of 4-Fluoro-3-methylbenzonitrile Derivatives in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and nitrile groups into small molecules has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. Within this landscape, 4-fluoro-3-methylbenzonitrile emerges as a promising scaffold for the development of novel therapeutic agents. This technical guide delves into the available scientific literature to provide a comprehensive overview of the biological activities of its derivatives, with a focus on their potential as anticancer agents. While direct biological data for derivatives of this compound remains limited in the public domain, this paper will present relevant data from structurally similar fluorinated benzonitrile compounds to illustrate their potential and provide a framework for future research.
The Promise of Fluorinated Benzonitriles in Oncology
The benzonitrile moiety is a versatile pharmacophore known to interact with various biological targets. The addition of a fluorine atom can significantly alter the electronic properties of the molecule, influencing its ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-target recognition. This strategic fluorination can lead to improved potency and selectivity.
Antiproliferative Activity of Structurally Related Compounds
Quantitative Data Summary
The following table summarizes the growth inhibition data for a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives against various cancer cell lines. This data is presented to exemplify the potential potency of fluorinated benzonitrile scaffolds.
| Compound ID | Cancer Cell Line | Growth Inhibition (%) at 1 µM |
| 5 | K-562 (Leukemia) | 75 - 100 |
| MDA-MB-435 (Melanoma) | 75 - 100 | |
| 6 | K-562 (Leukemia) | 40 |
| MDA-MB-435 (Melanoma) | 20 | |
| 12 | Various (52 cell lines) | < 50 |
| 13 | Various (12 cell lines) | 70 - 100 |
Note: This data is for 4'-fluoro-benzotriazole-acrylonitrile derivatives and is intended to be illustrative of the potential of related fluorinated benzonitriles.
Experimental Protocols for Biological Evaluation
To facilitate further research into this compound derivatives, this section details common experimental protocols used to assess the anticancer properties of analogous compounds.
Synthesis of Acrylonitrile Derivatives
A general method for the synthesis of acrylonitrile derivatives involves the Knoevenagel condensation.
Workflow for Knoevenagel Condensation:
Caption: General workflow for the synthesis of acrylonitrile derivatives.
Protocol:
-
Dissolve the starting benzonitrile derivative and a suitable aldehyde in a solvent such as ethanol.
-
Add a catalytic amount of a base, for example, piperidine.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum.
-
Purify the product further by recrystallization or column chromatography if necessary.
Cell Culture and Antiproliferative Assays
Standard cell-based assays are employed to determine the cytotoxic and antiproliferative effects of the synthesized compounds.
Workflow for Cell Viability Assay:
Caption: A typical workflow for determining cell viability and IC50 values.
Protocol (MTT Assay):
-
Seed human cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Cell Cycle Analysis
Flow cytometry is used to investigate the effect of the compounds on the cell cycle distribution.
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the test compound at a concentration around its IC50 value for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Tubulin Polymerization Assay
This assay determines if the compounds interfere with the polymerization of tubulin, a key component of the cytoskeleton.
Workflow for Tubulin Polymerization Assay:
Caption: Workflow for assessing the effect of compounds on tubulin polymerization.
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compound or a control vehicle to the tubulin solution in a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. An increase in signal indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the inhibitory effect of the compound.
Potential Signaling Pathways and Mechanisms of Action
Based on the activity of structurally related compounds, derivatives of this compound could potentially exert their anticancer effects through the disruption of microtubule dynamics. This would lead to mitotic arrest and subsequent induction of apoptosis.
Proposed Signaling Pathway for Microtubule-Targeting Agents:
Caption: A potential signaling pathway for anticancer activity.
Conclusion and Future Directions
While the biological activity of this compound derivatives is an under-explored area, the data from structurally analogous fluorinated benzonitriles suggest a promising potential for these compounds as anticancer agents. Their synthesis is accessible, and established protocols for biological evaluation can be readily applied. Future research should focus on the synthesis and screening of a focused library of this compound derivatives to establish their structure-activity relationships. Mechanistic studies, including the investigation of their effects on key cellular processes like microtubule dynamics and cell cycle progression, will be crucial in validating their therapeutic potential. The insights gained from such studies will be invaluable for the rational design of novel and potent drug candidates for the treatment of cancer.
4-Fluoro-3-methylbenzonitrile: A Technical Safety Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth guide consolidates the available safety data for 4-Fluoro-3-methylbenzonitrile (CAS No. 185147-08-4). This document provides a summary of the known physical, chemical, and toxicological properties, alongside guidance for safe handling, storage, and emergency procedures. The information herein is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.
Chemical and Physical Properties
This compound is a fluorinated aromatic nitrile.[1] It is commonly described as a white to almost white crystalline solid. Key physical and chemical properties are summarized in the table below. It is important to note that some physical properties, such as the melting point, may vary slightly between different sources and batches due to impurities.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆FN | [2] |
| Molecular Weight | 135.14 g/mol | [2] |
| CAS Number | 185147-08-4 | [2] |
| Appearance | White to almost white crystalline solid | |
| Melting Point | 53-58 °C | |
| Boiling Point | ~220.3 °C | |
| Purity | Typically ≥98% |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.
GHS Hazard Classification
The GHS classification for this compound is summarized in the table below, based on aggregated data from multiple suppliers.[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Note: The percentage of notifications for each hazard statement can vary across different data providers.[2]
GHS Pictograms and Signal Word
-
Pictogram:
-
-
Signal Word: Warning
The logical relationship for GHS hazard identification is depicted in the following diagram:
Caption: GHS Hazard Identification Pathway for this compound.
Toxicological Information
General Toxicological Effects:
-
Acute Effects: The primary acute effects are harmfulness upon ingestion, skin contact, or inhalation, and irritation to the skin, eyes, and respiratory system.[2]
-
Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity for this compound was found in the reviewed sources.
Experimental Protocols
Specific experimental protocols for the determination of the toxicological properties of this compound are not provided in the publicly available safety data sheets. The hazard classifications are likely based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing, but the specific studies and their methodologies for this compound are not disclosed.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures are recommended.
Caption: First-Aid Response Workflow for Exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.
-
Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.
Handling and Storage
-
Handling: Wear appropriate personal protective equipment. Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Stability and Reactivity
-
Reactivity: No specific reactivity hazards have been identified.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No hazardous reactions have been reported under normal processing.
-
Conditions to Avoid: Incompatible products and excess heat.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.
Ecological Information
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Users should consult the SDS provided by their supplier for the most current and comprehensive safety information. The information provided is based on publicly available data and may not be exhaustive. All chemical handling should be conducted by trained personnel in a suitably equipped laboratory.
References
An In-depth Technical Guide to 4-Fluoro-3-methylbenzonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The document details its discovery and historical context within organofluorine chemistry, its physicochemical properties, and various methods for its synthesis. Detailed experimental protocols for significant synthetic routes are provided, alongside a discussion of its applications, particularly in the synthesis of the antidiabetic drug Trelagliptin. The mechanism of action of Trelagliptin is also explored and visualized.
Introduction and Historical Context
The journey of this compound is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the early 20th century. The introduction of fluorine into organic molecules has been a pivotal strategy in medicinal chemistry and materials science, often imparting unique and desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
While a definitive first synthesis of this compound is not readily apparent in the historical literature, its emergence is a logical consequence of the development of reliable methods for the synthesis of fluorinated aromatic compounds. Key historical methods that laid the groundwork for the preparation of such molecules include the Balz-Schiemann reaction, first reported in 1927, which provided a viable route to fluoroarenes from diazonium salts, and the advancement of nucleophilic aromatic substitution reactions. The increasing demand for structurally diverse fluorinated building blocks for drug discovery and agrochemical research in the latter half of the 20th century likely spurred the synthesis and characterization of a wide array of substituted fluorobenzonitriles, including the 4-fluoro-3-methyl isomer.
Today, this compound (CAS No. 185147-08-4) is recognized as a crucial building block, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) and potent agrochemicals.[1] Its utility stems from the presence of three key functional groups: a fluorine atom, a methyl group, and a nitrile moiety, which offer multiple sites for synthetic modification.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C8H6FN | |
| Molecular Weight | 135.14 g/mol | |
| CAS Number | 185147-08-4 | |
| Appearance | White to almost white crystalline solid | |
| Melting Point | 53-58 °C | |
| Boiling Point | ~220.3 °C | |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Methyl-4-fluorobenzonitrile, 4-Cyano-1-fluoro-2-methylbenzene | |
| ¹H NMR Spectrum | Available | [3] |
| ¹³C NMR Spectrum | Available | [3] |
| Mass Spectrum | Available | [3] |
| IR Spectrum | Available | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, primarily relying on established methodologies in aromatic chemistry. The choice of a particular route often depends on the availability of starting materials, desired scale, and economic considerations. Below are detailed protocols for some of the key synthetic strategies.
From 4-Bromo-3-methylbenzonitrile via Nucleophilic Aromatic Substitution
This method involves the displacement of a bromine atom with fluoride, a common strategy for introducing fluorine into an aromatic ring.
Experimental Protocol:
-
Materials: 4-Bromo-3-methylbenzonitrile, Silver Fluoride (AgF), BrettPhos, (COD)Pd(CH2TMS)2, Toluene.
-
Procedure:
-
To an oven-dried, sealable reaction tube equipped with a stirrer, add 4-bromo-3-methylbenzonitrile (23.3 mg, 0.12 mmol), BrettPhos (6.4 mg, 0.012 mmol, 10 mol%), (COD)Pd(CH2TMS)2 (2.3 mg, 0.006 mmol, 5 mol%), and AgF (22.8 mg, 0.18 mmol).
-
Add toluene (2 mL) to the reaction tube.
-
Seal the tube, remove it from the glove box, and wrap it in aluminum foil.
-
Place the reaction tube in a preheated oil bath at 130°C and stir for 18 hours.
-
After the reaction is complete, cool the tube to room temperature.
-
Add internal standards (e.g., 4-fluorotoluene and dodecane) for analytical purposes.
-
Filter the reaction mixture through a pad of Celite to remove solid residues.
-
The resulting solution containing this compound can be analyzed by ¹⁹F NMR and GC to determine the yield.[4]
-
Logical Workflow for Nucleophilic Aromatic Substitution:
Sandmeyer-type Reaction from a Substituted Aniline
While a direct Sandmeyer reaction protocol for this compound from 4-amino-3-methylbenzonitrile is not explicitly detailed in the provided search results, this classical transformation is a plausible and widely used method for introducing a nitrile group. The general procedure involves diazotization of an aniline derivative followed by treatment with a cyanide salt, typically copper(I) cyanide.
Generalized Experimental Protocol:
-
Materials: 4-Amino-3-methyl-halobenzene (where halo is a suitable leaving group for subsequent fluorination if not already present), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN).
-
Procedure:
-
Diazotization: Dissolve the starting aniline in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl). Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling to control the rate of nitrogen evolution.
-
Work-up: After the addition is complete and nitrogen evolution has ceased, the reaction mixture is typically heated to ensure complete reaction. The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification (e.g., distillation or chromatography).
-
Logical Workflow for a Generalized Sandmeyer-type Reaction:
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compound, while the nitrile group provides a versatile handle for further chemical transformations.
Pharmaceutical Applications: Synthesis of Trelagliptin
A prominent application of a related isomer, 4-fluoro-2-methylbenzonitrile, is in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[5] While the specific isomer is different, the synthetic strategies and the importance of the fluorinated benzonitrile core are highly relevant. Trelagliptin is administered once-weekly, a feature attributed in part to its strong and sustained binding to the DPP-4 enzyme.[6]
Mechanism of Action of Trelagliptin:
Trelagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] By inhibiting DPP-4, Trelagliptin increases the levels of active incretins.[7][8] This leads to:
-
Enhanced glucose-dependent insulin secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.[7]
-
Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.[7]
The net effect is improved glycemic control in patients with type 2 diabetes. Furthermore, studies have suggested that Trelagliptin may improve insulin resistance in adipocytes by regulating the PI3K/Akt/GLUT4 signaling pathway.[9][10][11]
Signaling Pathway of Trelagliptin's Action:
Agrochemical Applications
Fluorinated benzonitriles are also important intermediates in the development of modern agrochemicals, including herbicides and pesticides.[1] The incorporation of a fluorine atom can enhance the efficacy and selectivity of the active ingredient, leading to more effective crop protection with potentially lower environmental impact. The specific applications of this compound in this sector are diverse, with the compound serving as a starting point for the synthesis of a variety of proprietary agrochemical products.
Conclusion
This compound stands as a testament to the enabling power of organofluorine chemistry. While its specific discovery is not prominently documented, its utility as a versatile building block in both pharmaceutical and agrochemical research is well-established. The synthetic routes to this compound are based on fundamental and robust organic reactions, and its applications continue to expand as researchers seek to leverage the unique properties imparted by the fluorine atom. The successful development of drugs like Trelagliptin underscores the importance of such fluorinated intermediates in addressing significant health challenges. As the demand for more sophisticated and effective chemical entities grows, the role of this compound and similar compounds is set to become even more critical.
References
- 1. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H6FN | CID 2779180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(185147-08-4) 1H NMR [m.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. Trelagliptin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]
- 8. What is Trelagliptin Succinate used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Trelagliptin succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Palladium-Catalyzed Synthesis of 4-Fluoro-3-methylbenzonitrile
Introduction
4-Fluoro-3-methylbenzonitrile is a key chemical intermediate widely utilized as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its fluorinated structure can enhance the biological activity and metabolic stability of drug candidates, making it a valuable compound for medicinal chemists. The synthesis of fluorinated arenes, however, can be challenging. While traditional nucleophilic aromatic substitution (SNAr) is a common method, it often requires harsh reaction conditions or strongly electron-withdrawing activating groups on the aromatic ring.[1][2]
A modern and effective alternative is the palladium-catalyzed nucleophilic fluorination of aryl bromides. This methodology has been developed to exhibit a broad substrate scope and proceeds with minimal formation of common reduction byproducts, which are often difficult to separate from the desired fluorinated product.[3][4] This protocol details a specific palladium-catalyzed method for the conversion of 4-bromo-3-methylbenzonitrile to this compound.
Reaction Principle
The synthesis is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by a ligand exchange with the fluoride source, and concluding with the reductive elimination of the aryl fluoride product to regenerate the Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, with bulky biarylphosphine ligands like BrettPhos often employed to facilitate the catalytic cycle and prevent side reactions.[5]
Experimental Protocol
This protocol is based on a palladium-catalyzed nucleophilic fluorination procedure.[6] All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., in a glovebox).
Materials and Equipment:
-
4-Bromo-3-methylbenzonitrile (Starting Material)
-
Silver(I) Fluoride (AgF) (Fluorinating Agent)
-
(COD)Pd(CH₂TMS)₂ (Palladium Precatalyst)
-
BrettPhos (Ligand)
-
Toluene (Anhydrous Solvent)
-
Oven-dried, sealable reaction tube with a stirrer bar
-
Glovebox or inert atmosphere setup
-
Heated oil bath with magnetic stirring
-
Celite for filtration
-
GC and ¹⁹F NMR for analysis
Procedure:
-
Reaction Setup: Inside a glovebox, add 4-bromo-3-methylbenzonitrile (23.3 mg, 0.12 mmol), BrettPhos (6.4 mg, 0.012 mmol, 10 mol%), (COD)Pd(CH₂TMS)₂ (2.3 mg, 0.006 mmol, 5 mol%), and silver fluoride (AgF) (22.8 mg, 0.18 mmol) to an oven-dried, sealable reaction tube equipped with a stir bar.[6]
-
Solvent Addition: Add 2 mL of anhydrous toluene to the reaction tube.[6]
-
Reaction Conditions: Seal the tube with a screw-cap, remove it from the glovebox, and wrap it in aluminum foil to protect it from light. Place the tube in a preheated oil bath at 130°C and stir for 18 hours.[6]
-
Workup and Analysis: After 18 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.[6]
-
Internal Standard Addition (Optional, for quantitative analysis): Add appropriate internal standards, such as 4-fluorotoluene and dodecane, for quantitative analysis of product yield and substrate conversion.[6]
-
Purification: Filter the reaction mixture through a pad of Celite to remove solid residues. The resulting solution contains the desired product.[6]
-
Analysis: Analyze the filtrate by ¹⁹F NMR to determine the product yield and by GC to assess the conversion of the starting material and the formation of any reduction byproducts.[6]
Data Presentation
The following table summarizes the reaction conditions and results for the synthesis of this compound.[6]
| Parameter | Details |
| Starting Material | 4-Bromo-3-methylbenzonitrile (0.12 mmol) |
| Product | This compound |
| Palladium Precatalyst | (COD)Pd(CH₂TMS)₂ (5 mol%) |
| Ligand | BrettPhos (10 mol%) |
| Fluorinating Agent | Silver(I) Fluoride (AgF) (1.5 equivalents) |
| Solvent | Toluene (2 mL) |
| Temperature | 130°C |
| Reaction Time | 18 hours |
| Reported Yield | 74% (Determined by ¹⁹F NMR) |
Workflow Visualization
The following diagram illustrates the experimental workflow for the palladium-catalyzed synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. vapourtec.com [vapourtec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides | Semantic Scholar [semanticscholar.org]
- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Fluoro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of 4-Fluoro-3-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The described method utilizes a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic organic chemistry.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is of significant interest, and palladium-catalyzed cyanation reactions have emerged as a powerful and versatile method for its preparation. This approach, often a variant of the Buchwald-Hartwig cross-coupling, allows for the efficient formation of the carbon-cyanide bond under specific catalytic conditions.[1][2][3] The use of specialized phosphine ligands and palladium precatalysts is crucial for achieving high yields and selectivity.
Reaction and Mechanism
The synthesis of this compound can be achieved via a palladium-catalyzed cyanation of an aryl halide, such as 4-bromo-3-methylbenzonitrile. The general transformation is depicted below:
Caption: Palladium-catalyzed synthesis of this compound.
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source, and finally reductive elimination to yield the desired nitrile product and regenerate the Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative data for a specific palladium-catalyzed synthesis of this compound.[4]
| Parameter | Value |
| Starting Material | 4-Bromo-3-methylbenzonitrile (23.3 mg) |
| Palladium Precatalyst | (COD)Pd(CH₂TMS)₂ (2.3 mg, 5 mol%) |
| Ligand | BrettPhos (6.4 mg, 10 mol%) |
| Fluoride Source | AgF (22.8 mg) |
| Solvent | Toluene (2 mL) |
| Temperature | 130°C |
| Reaction Time | 18 hours |
| Yield | 74% |
Experimental Protocol
This protocol is based on a reported procedure for the palladium-catalyzed synthesis of this compound.[4]
Materials:
-
4-Bromo-3-methylbenzonitrile
-
BrettPhos (dicyclohexyl-(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine)
-
(COD)Pd(CH₂TMS)₂ (bis--INVALID-LINK--palladium(II))
-
Silver Fluoride (AgF)
-
Toluene (anhydrous)
-
Oven-dried, sealable reaction tube with a stirrer bar
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a glovebox, add 4-bromo-3-methylbenzonitrile (23.3 mg, 0.12 mmol), BrettPhos (6.4 mg, 0.012 mmol, 10 mol%), (COD)Pd(CH₂TMS)₂ (2.3 mg, 0.006 mmol, 5 mol%), and AgF (22.8 mg, 0.18 mmol) to an oven-dried, sealable reaction tube equipped with a stirrer bar.
-
Solvent Addition: Add 2 mL of anhydrous toluene to the reaction tube.
-
Sealing and Heating: Seal the reaction tube, remove it from the glovebox, and wrap it in aluminum foil. Place the tube in a preheated oil bath at 130°C.
-
Reaction: Stir the reaction mixture continuously for 18 hours.
-
Work-up: After 18 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.
-
Internal Standard Addition: For analytical purposes, 4-fluorotoluene (6.5 μL, 0.06 mmol) and dodecane (27.3 μL, 0.12 mmol) can be added as internal standards.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove solid residues.
-
Analysis and Purification: The resulting solution can be analyzed by ¹⁹F NMR and GC to determine the yield and conversion. The product, this compound, can be purified using standard techniques such as column chromatography.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in an inert atmosphere (glovebox or Schlenk line) as they can be air-sensitive.
-
Silver fluoride is corrosive and light-sensitive. Handle with appropriate personal protective equipment (PPE) and store in a dark container.
-
Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.
-
The reaction is performed at a high temperature in a sealed tube, which presents a risk of pressure buildup. Use appropriate glassware and a blast shield.
These detailed notes and protocols should serve as a valuable resource for researchers engaged in the synthesis of fluorinated aromatic nitriles and the application of palladium-catalyzed cross-coupling reactions.
References
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 2. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-methylbenzonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its fluorinated structure can enhance biological activity and metabolic stability in drug candidates.[2] This document outlines a detailed, large-scale synthesis protocol for this compound, adapted from established laboratory procedures and drawing parallels from industrial-scale synthesis of related isomers. The protocol focuses on a robust and scalable palladium-catalyzed fluorination of 4-bromo-3-methylbenzonitrile.
Introduction
The synthesis of fluorinated aromatic nitriles is of significant interest in the chemical and pharmaceutical industries. The unique properties imparted by the fluorine atom often lead to enhanced efficacy in bioactive molecules. This protocol provides a comprehensive guide for the large-scale production of this compound, a valuable intermediate. The described methodology is based on a palladium-catalyzed nucleophilic fluorination, a reaction that has seen advancements for scale-up applications.
Reaction Scheme
A plausible and scalable synthetic route to this compound involves the palladium-catalyzed fluorination of the corresponding bromo-precursor. This method has been reported to be effective at the lab scale and is adaptable for larger production.
Step 1: Palladium-Catalyzed Fluorination
Data Presentation
Table 1: Reactant and Reagent Specifications
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role | Purity |
| 4-Bromo-3-methylbenzonitrile | 41963-20-6 | C₈H₆BrN | 196.05 | Starting Material | >98% |
| Silver(I) Fluoride | 7775-41-9 | AgF | 126.87 | Fluorinating Agent | >99% |
| (COD)Pd(CH₂TMS)₂ | 55694-29-6 | C₁₄H₂₈PdSi₂ | 366.95 | Palladium Pre-catalyst | >98% |
| BrettPhos | 1470372-59-8 | C₄₄H₆₅O₂P | 664.96 | Ligand | >98% |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent | Anhydrous |
Table 2: Process Parameters and Yields
| Parameter | Value | Notes |
| Scale | 1.0 kg (of starting material) | Based on a 20 L reactor volume. |
| Reaction Temperature | 130 °C | Critical for reaction kinetics. |
| Reaction Time | 18-24 hours | Monitored by HPLC for completion. |
| Molar Ratio (Bromo-nitrile:AgF) | 1 : 1.5 | Excess fluorinating agent to drive the reaction. |
| Catalyst Loading | 0.5 mol% | Relative to the starting material. |
| Ligand Loading | 1.0 mol% | Relative to the starting material. |
| Solvent Volume | 10 L | Provides adequate dilution for stirring and heat transfer. |
| Expected Yield | 70-80% | Based on reported lab-scale yields.[3] |
| Product Purity (crude) | >90% | Determined by GC/HPLC. |
| Product Purity (after purification) | >99% | Determined by GC/HPLC. |
Experimental Protocols
Large-Scale Synthesis of this compound
Equipment:
-
20 L glass-lined reactor with mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Heating/cooling mantle
-
Temperature probe
-
Filtration unit (e.g., Nutsche filter)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: To the reactor under a nitrogen atmosphere, add 4-bromo-3-methylbenzonitrile (1.0 kg, 5.10 mol).
-
Solvent Addition: Add anhydrous toluene (10 L) to the reactor. Stir the mixture to dissolve the starting material.
-
Catalyst and Ligand Addition: In a separate, dry, and inerted glovebox or under a nitrogen blanket, prepare a mixture of the palladium pre-catalyst, (COD)Pd(CH₂TMS)₂ (9.35 g, 0.0255 mol), and the ligand, BrettPhos (33.9 g, 0.051 mol). Add this mixture to the reactor.
-
Fluorinating Agent Addition: Carefully add silver(I) fluoride (AgF) (969 g, 7.65 mol) to the reaction mixture. Note: AgF is light-sensitive and should be handled accordingly.
-
Reaction: Seal the reactor and heat the mixture to 130 °C with continuous stirring.[3]
-
Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them by HPLC or GC to check for the disappearance of the starting material. The reaction is typically complete within 18-24 hours.[3]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove solid byproducts (silver salts and catalyst residues). Wash the filter cake with a small amount of toluene (2 x 500 mL).
-
Work-up: Combine the filtrate and washes. Wash the organic solution with water (2 x 2 L) and then with brine (1 x 2 L).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/toluene mixture) to yield a high-purity product.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated area or a fume hood, especially when handling toluene.
-
Reagent Handling: Silver fluoride is corrosive and light-sensitive. Palladium catalysts and ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Pressure: As the reaction is heated in a sealed reactor, ensure the equipment is rated for the reaction temperature and potential pressure increase.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Silver-containing waste may require special handling.
Conclusion
This application note provides a detailed protocol for the large-scale synthesis of this compound. By adapting a known palladium-catalyzed fluorination reaction, this protocol offers a viable route for producing this important chemical intermediate in kilogram quantities. Adherence to the procedural and safety guidelines is crucial for a successful and safe synthesis.
References
Application Notes: 4-Fluoro-3-methylbenzonitrile as a Key Intermediate in the Synthesis of Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
Introduction
4-Fluoro-3-methylbenzonitrile (CAS No. 185147-08-4) is a fluorinated aromatic nitrile that serves as a versatile building block in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a reactive nitrile moiety, makes it a valuable intermediate in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the nitrile group provides a synthetic handle for conversion into various functional groups, such as carboxylic acids, amines, and heterocycles. These characteristics make this compound a sought-after precursor for the development of novel therapeutics, particularly in oncology and immunology.
One prominent application of this intermediate is in the synthesis of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a critical regulator of immune responses and is often overexpressed in tumor cells, where it contributes to an immunosuppressive microenvironment, allowing cancer cells to evade immune surveillance. By inhibiting IDO1, the degradation of tryptophan is blocked, which helps to restore T-cell-mediated anti-tumor immunity.
This document provides detailed protocols for the synthesis of a 1,3,4-oxadiazole-based IDO1 inhibitor starting from this compound, based on methodologies described in patent literature (WO2012145535A1). Additionally, it includes quantitative data on the biological activity of the synthesized compounds and a description of the relevant biological pathway.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 185147-08-4 |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 53-58 °C |
| Boiling Point | ~220.3 °C |
Application in the Synthesis of IDO1 Inhibitors
This compound is a key starting material for the synthesis of a class of potent IDO1 inhibitors. The synthetic strategy involves the conversion of the nitrile group into a 1,3,4-oxadiazole ring, which serves as a central scaffold for the inhibitor. The 4-fluoro-3-methylphenyl moiety is a crucial component that interacts with the active site of the IDO1 enzyme.
Biological Activity of a Representative IDO1 Inhibitor
The following table summarizes the in vitro inhibitory activity of a representative compound, (S)-2-(4-fluoro-3-methylphenyl)-5-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1,3,4-oxadiazole, against the IDO1 enzyme.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| (S)-2-(4-fluoro-3-methylphenyl)-5-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1,3,4-oxadiazole | IDO1 | Enzyme Inhibition | 100-500 |
Experimental Protocols
The following protocols describe the synthesis of a 1,3,4-oxadiazole-based IDO1 inhibitor from this compound.
Step 1: Hydrolysis of this compound to 4-Fluoro-3-methylbenzoic acid
This protocol describes the conversion of the nitrile group to a carboxylic acid via basic hydrolysis.[1][2][3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add a solution of sodium hydroxide (2.0-4.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The product, 4-fluoro-3-methylbenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Step 2: Synthesis of (S)-2-(4-Fluoro-3-methylphenyl)-5-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1,3,4-oxadiazole
This protocol details the coupling of 4-fluoro-3-methylbenzoic acid with (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbohydrazide and subsequent cyclization to form the 1,3,4-oxadiazole ring.
Materials:
-
4-Fluoro-3-methylbenzoic acid (from Step 1)
-
(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbohydrazide
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃)
-
Hexachloroethane (C₂Cl₆)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Amide Coupling:
-
To a solution of 4-fluoro-3-methylbenzoic acid (1.0 eq) in DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbohydrazide (1.0 eq) and TEA or DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude diacylhydrazine intermediate.
-
-
Cyclodehydration to form the 1,3,4-Oxadiazole:
-
To a solution of the crude diacylhydrazine intermediate from the previous step in DCM, add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq).
-
Add triethylamine (3.0 eq) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water.
-
Extract the product with DCM. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired (S)-2-(4-fluoro-3-methylphenyl)-5-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1,3,4-oxadiazole.
-
Visualizations
IDO1 Signaling Pathway in Cancer
The following diagram illustrates the role of the IDO1 enzyme in creating an immunosuppressive tumor microenvironment and how IDO1 inhibitors can reverse this effect.[4][5][6][7]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO [frontiersin.org]
- 6. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 7. IDO-Mediated Tryptophan Degradation in the Pathogenesis of Malignant Tumor Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 4-Fluoro-3-methylbenzonitrile and its Isomers in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Fluorinated organic compounds play a pivotal role in the development of modern agrochemicals, often imparting enhanced efficacy, metabolic stability, and target specificity to the final product. Among the valuable fluorinated building blocks, substituted fluorobenzonitriles are of significant interest. This document provides an in-depth look at the application of 4-fluoro-3-methylbenzonitrile and its isomers, particularly 3-fluoro-4-methylbenzonitrile, as key intermediates in the synthesis of novel agrochemicals. While direct synthetic routes from this compound to commercialized agrochemicals are not extensively documented in publicly available literature, its structural motifs are prevalent in patented and researched compounds, indicating its importance in discovery chemistry.[1] This note will focus on a detailed synthetic application of the closely related isomer, 3-fluoro-4-methylbenzonitrile, in the creation of potent insecticidal agents, serving as a representative example of the synthetic utility of this class of compounds.
Core Application: Synthesis of Insecticidal Pyrimidin-4-amine Derivatives
A notable application of fluorinated methylbenzonitriles is in the synthesis of pyrimidin-4-amine derivatives, a class of compounds that have shown significant insecticidal activity. The synthesis of novel pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole moiety has been reported, starting from 3-fluoro-4-methylbenzonitrile.[2] This multi-step synthesis highlights the versatility of the benzonitrile starting material in constructing complex heterocyclic systems.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of the nitrile group of 3-fluoro-4-methylbenzonitrile into an amidoxime, which is then elaborated into a 1,2,4-oxadiazole ring. The methyl group is functionalized to enable coupling with a substituted pyrimidine core, ultimately yielding the target insecticidal compounds.
Caption: Synthetic pathway for pyrimidin-4-amine insecticides.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of pyrimidin-4-amine derivatives starting from 3-fluoro-4-methylbenzonitrile.[2]
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | 3-Fluoro-4-methylbenzonitrile | N'-Hydroxy-3-fluoro-4-methylbenzimidamide | NH₂OH·HCl, K₂CO₃, MeOH/H₂O, 80°C, 5.5 h | 85.0 |
| 2 | N'-Hydroxy-3-fluoro-4-methylbenzimidamide | Intermediate 2c | Trifluoroacetic anhydride, THF, 0-20°C, 3 h | 86.8 |
| 3 | Intermediate 2c | 3-(3-Fluoro-4-(bromomethyl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | N-Bromosuccinimide, AIBN, CCl₄, 65°C, 10 h | 64.7 |
| 4 | 3-(3-Fluoro-4-(bromomethyl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | Intermediate 5c | 5-bromo-2-chloropyrimidin-4-amine, NaH, DMF, 0-25°C, 12 h | 78.1 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of insecticidal pyrimidin-4-amine derivatives.[2]
Protocol 1: Synthesis of N'-Hydroxy-3-fluoro-4-methylbenzimidamide
-
To a solution of 3-fluoro-4-methylbenzonitrile (0.30 mol) and potassium carbonate (0.38 mol) in anhydrous methanol (300 mL), a solution of hydroxylamine hydrochloride (0.60 mol) in methanol (90 mL) and water (45 mL) is added dropwise at room temperature over 1 hour.
-
The reaction mixture is then heated to 80°C for 5.5 hours, with the reaction progress monitored by TLC.
-
After completion, the methanol is evaporated under reduced pressure.
-
Water (100 mL) and ethyl acetate (200 mL) are added to the residue.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate and recrystallized from ethyl acetate to yield the product as a white sticky solid.
Protocol 2: Synthesis of Intermediate 2c
-
To a solution of N'-hydroxy-3-fluoro-4-methylbenzimidamide (0.26 mol) in tetrahydrofuran (400 mL), trifluoroacetic anhydride (0.39 mol) is added dropwise at 0°C.
-
The reaction mixture is then warmed to 20°C and stirred for 3 hours, with progress monitored by TLC.
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The resulting mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate to give the product as a white solid.
Protocol 3: Synthesis of 3-(3-Fluoro-4-(bromomethyl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
-
To a solution of Intermediate 2c (0.20 mol) and N-bromosuccinimide (0.20 mol) in carbon tetrachloride (400 mL), 2,2'-azoisobutyronitrile (0.020 mol) is added dropwise at 65°C.
-
The reaction mixture is stirred for 10 hours, with progress monitored by TLC.
-
The reaction is quenched with a saturated sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate.
-
The product is purified by column chromatography to yield a white solid.
Protocol 4: Synthesis of Intermediate 5c
-
To a suspension of sodium hydride (60% in mineral oil, 0.24 mol) in anhydrous N,N-dimethylformamide (300 mL), a solution of 5-bromo-2-chloropyrimidin-4-amine (0.20 mol) in anhydrous DMF (100 mL) is added dropwise at 0°C.
-
The mixture is stirred at 0°C for 1 hour.
-
A solution of 3-(3-fluoro-4-(bromomethyl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (0.20 mol) in anhydrous DMF (100 mL) is then added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Methyl tert-butyl ether is added to precipitate the solid product, which is then filtered and dried to give a gray solid.
Logical Workflow for Agrochemical Discovery and Synthesis
The process of bringing a new agrochemical to market, from initial concept to final product, is a complex and lengthy endeavor. The use of versatile intermediates like this compound is crucial in the discovery and development phases.
Caption: A generalized workflow for agrochemical discovery.
Conclusion
This compound and its isomers are valuable and versatile intermediates in the synthesis of novel agrochemicals. The detailed synthetic protocols and quantitative data provided for the synthesis of insecticidal pyrimidin-4-amine derivatives from 3-fluoro-4-methylbenzonitrile serve as a practical guide for researchers in this field. The strategic incorporation of the fluorinated benzonitrile moiety allows for the construction of complex and highly active molecules for crop protection. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and improved agrochemical solutions.
References
Application Notes and Protocols for the Reaction of 4-Fluoro-3-methylbenzonitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various ketones through the reaction of 4-Fluoro-3-methylbenzonitrile with a range of Grignard reagents. This reaction is a robust and versatile method for creating valuable intermediates for the pharmaceutical and agrochemical industries. The resulting fluorinated ketone derivatives are of significant interest in drug discovery due to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1] This document outlines the general reaction, specific examples with different Grignard reagents, and a detailed experimental protocol.
Introduction
The reaction of nitriles with Grignard reagents is a classical and efficient method for the synthesis of ketones.[2][3][4][5][6] The process involves the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbon of the nitrile group, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[3][5][6]
This compound is a readily available starting material that serves as a valuable building block in organic synthesis. Its reaction with various Grignard reagents provides access to a diverse array of substituted ketones, which are key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the fluoro and methyl groups on the aromatic ring can significantly influence the physicochemical and biological properties of the final products.
Reaction Scheme and Mechanism
The general reaction of this compound with a Grignard reagent (R-MgX) proceeds as follows:
Step 1: Nucleophilic Addition The Grignard reagent acts as a potent nucleophile, attacking the carbon atom of the nitrile group. This leads to the formation of a magnesium salt of an imine.
Step 2: Hydrolysis The intermediate imine salt is then hydrolyzed, typically with an aqueous acid, to yield the final ketone product and ammonia.
Caption: General reaction mechanism for the synthesis of ketones from nitriles and Grignard reagents.
Applications in Drug Development
Fluorinated organic molecules are of paramount importance in medicinal chemistry. The introduction of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The ketone products derived from the reaction of this compound are valuable precursors for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, receptor antagonists, and other therapeutic agents. For instance, 4'-Fluoro-3'-methylacetophenone, a product of this reaction, is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1]
Data Presentation: Expected Products and Reagents
| Grignard Reagent (R-MgX) | R Group | Expected Ketone Product | Product Name | CAS Number |
| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-(4-Fluoro-3-methylphenyl)ethanone | 4'-Fluoro-3'-methylacetophenone | 369-32-4 |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 1-(4-Fluoro-3-methylphenyl)propan-1-one | 4'-Fluoro-3'-methylpropiophenone | N/A |
| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | (4-Fluoro-3-methylphenyl)(phenyl)methanone | 4-Fluoro-3-methylbenzophenone | 345-66-4 |
| Isopropylmagnesium chloride ((CH₃)₂CHMgCl) | Isopropyl | (4-Fluoro-3-methylphenyl)(2-methylpropan-1-one) | 4'-Fluoro-3'-methylisobutyrophenone | N/A |
| Cyclohexylmagnesium bromide (c-C₆H₁₁MgBr) | Cyclohexyl | Cyclohexyl(4-fluoro-3-methylphenyl)methanone | 4-Fluoro-3-methylbenzoylcyclohexane | N/A |
Experimental Protocols
The following is a general protocol for the reaction of this compound with a Grignard reagent. This protocol is adapted from established procedures for similar reactions.[7]
5.1. Materials and Equipment
-
Reactants:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Magnesium turnings (for in-situ preparation of Grignard reagent, if necessary)
-
Appropriate alkyl or aryl halide (for in-situ preparation)
-
-
Solvents:
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Reagents for Workup:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
-
5.2. Experimental Workflow
Caption: A typical experimental workflow for the Grignard reaction.
5.3. Detailed Procedure (Example: Synthesis of 1-(4-Fluoro-3-methylphenyl)ethanone)
-
Preparation:
-
All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
-
Reaction:
-
In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred nitrile solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Cool the reaction mixture again to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-(4-Fluoro-3-methylphenyl)ethanone.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
-
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
The quenching of the reaction is exothermic and may cause the solvent to boil. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This document provides a comprehensive guide for the synthesis of ketones from this compound and Grignard reagents. By following these protocols, researchers can efficiently synthesize a variety of valuable fluorinated ketone intermediates for further applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Krayonnz : Social Learning Network [krayonnz.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A ketone can be prepared from the reaction of a nitrile with a Gr... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Purification of 4-Fluoro-3-methylbenzonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylbenzonitrile is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This application note provides a detailed protocol for the purification of this compound, a white to almost white crystalline solid with a melting point in the range of 53-58°C, by recrystallization. The protocol is designed to be adaptable, allowing for optimization based on the specific impurities present in the crude material.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound in a particular solvent or solvent system at different temperatures.[2] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or sparingly soluble at all temperatures (to be removed by hot filtration). By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution.[3]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and any fine crystalline dust.
-
Hazard Information: this compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[4][5] Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[6]
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary screening. Based on literature for similar compounds, suitable solvent systems could include ethanol/water, toluene/hexane, or a single solvent like n-heptane.[7][8]
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, deionized water, toluene, n-hexane, n-heptane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
Procedure
1. Solvent Selection (Small-Scale Trial)
Before proceeding with the bulk recrystallization, it is crucial to determine the optimal solvent or solvent system.
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. The ideal solvent should show low solubility at room temperature.
-
Gently heat the test tubes that show low solubility. The compound should fully dissolve at the boiling point of the solvent.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields a good recovery of pure-looking crystals is the most suitable for the bulk recrystallization. A solvent pair (e.g., ethanol/water) can also be tested by dissolving the compound in the "good" solvent and adding the "poor" solvent dropwise until turbidity persists, then reheating to clarify and cooling.
2. Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the purified product.[3]
3. Hot Filtration (Optional)
-
If insoluble impurities are present in the hot solution, a hot filtration step is necessary.
-
Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated filtration setup to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
4. Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.[9]
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
5. Crystal Collection and Washing
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[3]
-
Continue to draw air through the crystals for several minutes to aid in initial drying.
6. Drying
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point or in a desiccator under vacuum.
7. Purity and Yield Assessment
-
Determine the melting point of the dried, purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percentage yield of the recrystallized product.
Data Presentation
The following table summarizes typical quantitative data and expected outcomes for the recrystallization of this compound.
| Parameter | Typical Value/Range | Notes |
| Starting Material | ||
| Crude Purity | 85-95% (by GC/HPLC) | Purity can vary based on the synthetic route. |
| Recrystallization Solvent System | ||
| Option 1 | Ethanol/Water | A common and effective polar solvent system. |
| Option 2 | Toluene/Hexane | Suitable for less polar compounds. |
| Option 3 | n-Heptane | Reported for similar benzonitrile derivatives.[7] |
| Temperatures | ||
| Dissolution Temperature | Boiling point of the solvent | Ensures complete dissolution in minimal solvent. |
| Crystallization Temperature | Room temperature, then 0-5°C | Slow cooling followed by an ice bath maximizes yield. |
| Drying Temperature | 30-40°C (in vacuum oven) | Should be well below the melting point to avoid melting. |
| Expected Outcome | ||
| Final Purity | >99% (by GC/HPLC) | Recrystallization is highly effective for purification. |
| Yield | 60-90% | Dependent on the purity of the crude material and technique. |
| Melting Point | 53-58°C | A sharp melting point range indicates high purity. |
| Appearance | White to off-white crystalline solid |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
A schematic overview of the recrystallization process for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. This compound | C8H6FN | CID 2779180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 8. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Quantification of 4-Fluoro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Fluoro-3-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to deliver accurate and reproducible quantification in various sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. This method is suitable for the routine quality control of this compound in bulk materials and reaction mixtures.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 4.5 min |
Experimental Protocol
1.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
1.2.2. Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.2.3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards, starting from the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. It offers high sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the GC-MS method.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
| Retention Time | ~ 8.2 min |
Experimental Protocol
2.2.1. Instrumentation and Chromatographic Conditions
-
GC-MS System: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using the following ions: m/z 135 (quantifier) and 108 (qualifier).
2.2.2. Reagent and Sample Preparation
-
Solvent: Use high-purity ethyl acetate for all dilutions.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in ethyl acetate, and dilute to a final concentration within the calibration range.
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. While simple nitriles may have low absorbance, aromatic nitriles can exhibit sufficient absorbance for quantification due to electronic transitions within the benzene ring.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the UV-Vis spectrophotometry method.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 5 - 50 µg/mL |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Wavelength of Maximum Absorbance (λmax) | ~ 235 nm |
Experimental Protocol
3.2.1. Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
3.2.2. Reagent and Sample Preparation
-
Solvent: Use HPLC-grade methanol as the solvent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in methanol, and dilute to a final concentration within the calibration range.
3.2.3. Analysis Procedure
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Scan the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax (~235 nm).
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Logical Relationship of Method Selection
Application Notes and Protocols: 4-Fluoro-3-methylbenzonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Fluoro-3-methylbenzonitrile as a key intermediate in the synthesis of advanced materials. This document details its application in the development of specialty copolymers and outlines the potential for its use in the synthesis of liquid crystals. The protocols provided herein are intended to guide researchers in the practical application of this versatile chemical compound.
Application in Specialty Polymer Synthesis: Copolymers of Styrene and Octyl 4-Fluoro-3-methylphenylcyanoacrylate
This compound serves as a crucial precursor in the synthesis of functionalized monomers for specialty polymers. One notable application is in the creation of octyl 4-fluoro-3-methylphenylcyanoacrylate, which can be subsequently copolymerized with styrene to produce a fluorinated acrylic copolymer. The incorporation of the fluorinated moiety can enhance the thermal and chemical resistance of the resulting polymer.
Experimental Protocols
Protocol 1: Synthesis of Octyl 4-fluoro-3-methylphenylcyanoacrylate Monomer
This protocol details the Knoevenagel condensation of 4-fluoro-3-methylbenzaldehyde (derived from this compound) with octyl cyanoacetate to yield the octyl 4-fluoro-3-methylphenylcyanoacrylate monomer.[1][2]
Materials:
-
4-Fluoro-3-methylbenzaldehyde
-
Octyl cyanoacetate
-
Piperidine (catalyst)
-
2-Propanol (for crystallization)
-
Toluene
Procedure:
-
In a suitable reaction vessel, mix equimolar amounts of 4-fluoro-3-methylbenzaldehyde and octyl cyanoacetate in toluene.
-
Add a catalytic amount of piperidine to the mixture with stirring.
-
Allow the reaction to proceed at room temperature for 48 hours.
-
Upon completion, the product can be isolated by filtration.
-
Purify the crude product by crystallization from 2-propanol to yield octyl 4-fluoro-3-methylphenylcyanoacrylate as a solid.
-
Characterize the purified monomer using techniques such as elemental analysis, IR, and NMR spectroscopy.[1]
Protocol 2: Radical Copolymerization of Octyl 4-fluoro-3-methylphenylcyanoacrylate and Styrene
This protocol describes the free-radical copolymerization of the synthesized fluorinated monomer with styrene to produce poly(styrene-co-octyl 4-fluoro-3-methylphenylcyanoacrylate).[1][2]
Materials:
-
Octyl 4-fluoro-3-methylphenylcyanoacrylate (monomer)
-
Styrene (comonomer)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) (radical initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a glass screw-cap vial, dissolve the octyl 4-fluoro-3-methylphenylcyanoacrylate monomer and styrene in toluene. A typical monomer feed ratio is 3:1 styrene to the fluorinated acrylate (molar ratio).
-
Add the radical initiator, ABCN, to the solution. A typical concentration is 0.12 mol/L.
-
Seal the vial and conduct the copolymerization at 70°C for a predetermined time to achieve a conversion of 10-20% to minimize compositional drift.[3]
-
After the specified time, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by adding the solution dropwise into a stirred excess of methanol.
-
Collect the white, flaky precipitate by filtration and dry under vacuum.
-
The composition of the resulting copolymer can be determined from nitrogen analysis.[1][2]
Data Presentation
Table 1: Characterization of Octyl 4-fluoro-3-methylphenylcyanoacrylate Monomer
| Property | Value | Reference |
| Molecular Formula | C19H24FNO2 | [1] |
| Calculated Elemental Analysis | C, 71.90%; H, 7.62%; N, 4.41% | [3] |
| Found Elemental Analysis | C, 72.37%; H, 7.77%; N, 4.60% | [3] |
| Infrared (IR) Spectroscopy (cm-1) | 2927 (C-H), 2224 (CN), 1723 (C=O), 1657 (C=C), 1271 (C-O-CH3), 828 (C-H out of plane) | [1] |
Table 2: Copolymerization of Styrene and Octyl 4-fluoro-3-methylphenylcyanoacrylate
| Parameter | Value | Reference |
| Monomer Feed Ratio (Styrene:Acrylate) | 3:1 (molar) | [3] |
| Initiator | ABCN | [3] |
| Polymerization Temperature | 70°C | [3] |
| Solvent | Toluene | [3] |
| Copolymer Composition (mol% Acrylate) | 16.2% | [4] |
| Solubility | Soluble in ethyl acetate, THF, DMF, and CHCl3. Insoluble in methanol, ethyl ether, and petroleum ether. | [3] |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of the fluorinated monomer and its subsequent copolymerization with styrene.
Potential Application in Liquid Crystal Synthesis
Fluorinated benzonitriles are a well-established class of compounds used in the synthesis of liquid crystals.[5] The presence of the fluorine atom and the cyano group can significantly influence the dielectric anisotropy, a key property for display applications. While a specific protocol for a liquid crystal synthesized directly from this compound is not detailed in the currently available literature, a general synthetic strategy can be proposed based on established methodologies for analogous compounds.
The typical approach involves the conversion of the benzonitrile to a corresponding benzaldehyde, which then serves as a building block for constructing the mesogenic core of the liquid crystal molecule, often through the formation of Schiff bases or ester linkages.
Proposed Synthetic Pathway Visualization
This diagram illustrates a plausible, though not yet experimentally verified, pathway for the synthesis of a Schiff base-type liquid crystal starting from this compound.
Caption: Proposed synthetic pathway for a liquid crystal utilizing this compound.
Further research is required to establish specific reaction conditions and to characterize the mesomorphic properties of liquid crystals derived from this particular precursor. The unique substitution pattern of this compound may lead to novel liquid crystalline materials with interesting physical properties.
References
Application Note: Regioselective Nitration of 4-Fluoro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the nitration of 4-Fluoro-3-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines a standard mixed-acid nitration, focusing on safety, regioselectivity, and product characterization. The expected major product is 2-nitro-4-fluoro-5-methylbenzonitrile, based on the directing effects of the substituents on the aromatic ring. This document includes a comprehensive protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
The nitration of substituted benzonitriles is a fundamental reaction in organic synthesis, yielding valuable building blocks for drug discovery and materials science. The introduction of a nitro group onto the aromatic ring of this compound is a strategic step that allows for further functionalization. The regiochemical outcome of this electrophilic aromatic substitution is governed by the interplay of the directing effects of the existing fluoro, methyl, and cyano groups. The methyl group is an ortho, para-directing activator, the fluoro group is an ortho, para-directing deactivator, and the cyano group is a meta-directing deactivator. The position of nitration is therefore a result of the competing influences of these substituents. Based on the strong activating and ortho-directing effect of the methyl group, the primary expected product is 2-nitro-4-fluoro-5-methylbenzonitrile.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Commercially Available |
| Concentrated Nitric Acid (HNO₃) | 70% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Deionized Water | In-house | |
| Ice | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Equipment
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]
-
Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.[2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Reaction: Nitration reactions are exothermic and can proceed vigorously. Maintain the reaction temperature strictly as described to prevent uncontrolled reactions.
-
Starting Material: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[3][4]
Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Addition of Starting Material: Slowly add this compound (5.0 g, 37.0 mmol) to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, 83.2 mmol) to concentrated sulfuric acid (3.5 mL). Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring. A precipitate should form.
-
Product Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 50 mL) until the washings are neutral to pH paper.
-
Drying: Dry the crude product in a desiccator under vacuum.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield the desired 2-nitro-4-fluoro-5-methylbenzonitrile as a solid.
Data Presentation
| Parameter | Value |
| Starting Material (this compound) | 5.0 g (37.0 mmol) |
| Concentrated Nitric Acid (70%) | 3.5 mL (83.2 mmol) |
| Concentrated Sulfuric Acid | 53.5 mL |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Expected Product | 2-nitro-4-fluoro-5-methylbenzonitrile |
| Molecular Formula of Product | C₈H₅FN₂O₂ |
| Molecular Weight of Product | 180.14 g/mol |
| Theoretical Yield | 6.66 g |
| Appearance of Product | Pale yellow solid |
Characterization of the Expected Product (2-nitro-4-fluoro-5-methylbenzonitrile)
-
Appearance: Pale yellow solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would be two singlets or doublets in the aromatic region, and a singlet for the methyl protons. The exact chemical shifts and coupling constants would need to be determined. A search for 2-Fluoro-4-methyl-5-nitro-benzonitrile (a potential isomer) on ChemicalBook indicates the availability of NMR data for a compound with CAS number 1695920-54-7.[2]
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include those for the aromatic carbons (including those attached to the fluoro, nitro, cyano, and methyl groups), the cyano carbon, and the methyl carbon.
-
IR (ATR, cm⁻¹): Characteristic peaks are expected for the C≡N stretch (around 2230 cm⁻¹), the asymmetric and symmetric NO₂ stretches (around 1530 and 1350 cm⁻¹), and C-F stretch (around 1200-1000 cm⁻¹).
-
Mass Spectrometry (EI): m/z = 180.03 (M⁺).
Experimental Workflow
Caption: Workflow for the synthesis of 2-nitro-4-fluoro-5-methylbenzonitrile.
Discussion
The described protocol for the nitration of this compound is based on well-established procedures for similar aromatic compounds. The regioselectivity is predicted to favor the formation of 2-nitro-4-fluoro-5-methylbenzonitrile due to the directing effects of the substituents. The methyl group is a strong ortho, para-director and an activator, making the positions ortho to it highly susceptible to electrophilic attack. The fluorine atom is also an ortho, para-director, further favoring substitution at the 2-position (para to fluorine). The cyano group, being a meta-director, will direct away from the 2-position. Therefore, the formation of the 2-nitro isomer is electronically favored. Steric hindrance from the adjacent methyl group might slightly disfavor this position, but the electronic effects are expected to dominate.
It is crucial to control the reaction temperature to minimize the formation of byproducts and ensure the safety of the procedure. The workup is straightforward, involving quenching the strong acid mixture in ice water to precipitate the organic product. Further purification by recrystallization should provide the product in high purity. The characterization techniques listed will be essential to confirm the structure and purity of the final product.
Conclusion
This application note provides a detailed and reliable protocol for the nitration of this compound, aimed at researchers and professionals in the field of chemical synthesis. By following the outlined procedure and safety precautions, the target compound, 2-nitro-4-fluoro-5-methylbenzonitrile, can be synthesized efficiently. This versatile intermediate can then be utilized in the development of novel pharmaceuticals and other high-value chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-methylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-methylbenzonitrile.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Sandmeyer Reaction
-
Question: My Sandmeyer reaction for the synthesis of this compound from 4-amino-3-methylbenzonitrile is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Sandmeyer reaction for this synthesis are a common issue and can stem from several factors. The Sandmeyer reaction is a powerful method for producing aryl nitriles from aryl diazonium salts.[1][2] Here are some key areas to troubleshoot:
-
Incomplete Diazotization: The formation of the diazonium salt is critical and highly temperature-sensitive. Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite.[3] A higher temperature can lead to premature decomposition of the diazonium salt, reducing the overall yield.
-
Side Reactions: The diazonium salt can undergo side reactions, such as reaction with water to form a phenol, or coupling with the starting amine. To minimize these, the diazonium salt solution should be used immediately after preparation and added slowly to the copper(I) cyanide solution.
-
Purity of Reagents: The purity of the starting amine, sodium nitrite, and copper(I) cyanide is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Catalyst Activity: The activity of the copper(I) cyanide catalyst is important. Ensure it is of high quality and handled under appropriate conditions to prevent oxidation.
-
Issue 2: Impurity Formation
-
Question: I am observing significant impurity formation in my synthesis of this compound. What are the likely impurities and how can I minimize them?
-
Answer: Impurity formation can significantly complicate purification and reduce the final yield. The nature of the impurities will depend on the synthetic route chosen.
-
From Sandmeyer Reaction:
-
Phenolic byproducts: As mentioned, if the diazonium salt reacts with water, 4-hydroxy-3-methylbenzonitrile can form. Maintaining a low temperature and acidic conditions can suppress this side reaction.
-
Azo-coupled products: The diazonium salt can couple with the starting aniline to form colored azo compounds. Slow addition of the diazonium salt to the cyanide solution can minimize this.
-
-
From Nucleophilic Aromatic Substitution (SNAr):
-
Incomplete reaction: Unreacted starting material will be a major impurity if the reaction does not go to completion.
-
Side products from competing nucleophiles: If other nucleophiles are present in the reaction mixture (e.g., water), they can compete with the cyanide ion, leading to byproducts. Ensure anhydrous conditions if possible. The reactivity of the leaving group is also a factor, with the order of reactivity being F >> Br > Cl >>> I.[4]
-
-
Issue 3: Reaction Stalling or Incomplete Conversion
-
Question: My palladium-catalyzed cyanation of 4-bromo-3-methylbenzonitrile to this compound is not going to completion. What could be the issue?
-
Answer: Incomplete conversion in palladium-catalyzed cross-coupling reactions can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). The choice of ligand is also critical for catalyst stability and activity.
-
Insufficient Temperature: The reaction may require a specific temperature to proceed at a reasonable rate. The synthesis of this compound from 4-bromo-3-methylbenzonitrile has been reported at 130°C.[5]
-
Purity of Reactants and Solvents: Impurities in the starting material or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and are anhydrous.
-
Cyanide Source: The choice and quality of the cyanide source (e.g., AgF in the presence of a palladium catalyst has been used[5]) can impact the reaction rate and yield.
-
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic routes to this compound and related compounds.
Table 1: Comparison of Synthetic Routes for Benzonitrile Formation
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-3-methylbenzonitrile | AgF | (COD)Pd(CH2TMS)2, BrettPhos | Toluene | 130 | 18 | 74 | [5] |
| 4-bromo-1-fluoro-2-methoxybenzene | CuCN | - | - | Reflux (~155) | 24 | - | [3] |
| 4-amino-3-methoxyaniline | NaNO2, HBr then CuCN | - | Acetic Acid | 0-5 then Reflux | - | - | [3] |
| methyl 2-(4-cyano-2-fluorophenyl)acetate | CaCl2, H2O | - | N,N-dimethylacetamide | 140-145 | 20-24 | 89 | [6] |
Table 2: Conditions for Diazotization in Sandmeyer Reaction
| Starting Material | Acid | Nitrite Source | Temperature (°C) | Key Considerations | Reference |
| 4-fluoro-3-methoxyaniline | HBr (48%) | NaNO2 (aq) | 0-5 | Maintain temperature below 5°C during dropwise addition of nitrite. | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cyanation [5]
-
To an oven-dried, sealable reaction tube fitted with a stirrer, add 4-bromo-3-methylbenzonitrile (23.3 mg, 0.12 mmol), BrettPhos (6.4 mg, 0.012 mmol, 10 mol%), (COD)Pd(CH2TMS)2 (2.3 mg, 0.006 mmol, 5 mol%), and AgF (22.8 mg, 0.18 mmol).
-
Add toluene (2 mL) to the reaction tube.
-
Seal the reaction tube and remove it from the glove box.
-
Wrap the tube in aluminum foil and place it in a preheated oil bath at 130°C.
-
Stir the reaction mixture continuously for 18 hours.
-
After the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.
-
Add 4-fluorotoluene (6.5 μL, 0.06 mmol, 0.5 eq.) and dodecane (27.3 μL, 0.12 mmol, 1 eq.) as internal standards.
-
Filter the reaction mixture through a glass filter with a Celite pad to remove solids.
-
The resulting light-yellow solution can be analyzed by 19F NMR and GC to determine the product yield and conversion.
Protocol 2: Synthesis of 4-Fluoro-3-methoxybenzonitrile via Sandmeyer Reaction (Intermediate for a related synthesis) [3]
Step 2a: Diazotization
-
Dissolve the crude 4-fluoro-3-methoxyaniline in 60 mL of 48% HBr and cool the solution to 0–5 °C in an ice bath.
-
Prepare a cold aqueous solution of sodium nitrite (3.1 g, 0.045 mol).
-
Add the sodium nitrite solution dropwise to the aniline solution with vigorous stirring, ensuring the temperature is maintained below 5 °C.
Step 2b: Cyanation
-
In a separate flask, prepare a refluxing solution of CuCN (5.5 g, 0.06 mol) in 50 mL of acetic acid.
-
Slowly add the cold diazonium salt solution from Step 2a to the refluxing CuCN solution.
-
After the addition is complete, continue to reflux the reaction mixture for a specified time (monitoring by TLC is recommended).
-
Upon completion, cool the reaction mixture, dilute with water, and filter to remove copper salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the product.
Visualizations
Caption: Troubleshooting workflow for improving yield in this compound synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Fluoro-3-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Fluoro-3-methylbenzonitrile (CAS No. 185147-08-4).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities in this compound largely depend on the synthetic route. Common impurities may include:
-
Starting Materials: Unreacted precursors such as 4-bromo-3-methylbenzonitrile or other starting materials used in the synthesis.
-
Isomeric Impurities: Positional isomers, such as 3-Fluoro-4-methylbenzonitrile, can form depending on the selectivity of the reaction. The physical properties of these isomers are often very similar, making them challenging to separate.
-
Reaction Byproducts: Side-products from the synthesis, which can vary widely based on the specific reaction conditions.
-
Residual Solvents: Solvents used in the synthesis and workup procedures.
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges include:
-
Separation of Isomers: The close boiling points and similar polarities of positional isomers make their separation by distillation or standard chromatography difficult.
-
Product Volatility: While not extremely volatile, some product may be lost during solvent removal under high vacuum, especially at elevated temperatures.
-
Compound Polarity: The presence of both a polar nitrile group and a fluorine atom gives the molecule a moderate polarity, which requires careful selection of chromatographic conditions to achieve good separation from impurities with similar polarities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity, especially for non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value (typically 54-58 °C) is a good indicator of high purity.[1]
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling out during recrystallization.
Cause: The solute's melting point is lower than the boiling point of the solvent, or the concentration of impurities is too high.
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the solution's saturation point.
-
Allow the solution to cool more slowly. This can be achieved by insulating the flask or letting it cool on a benchtop away from drafts.
-
If the problem persists, consider a different solvent system.
Problem: No crystal formation upon cooling.
Cause: The solution is not supersaturated, meaning too much solvent was used, or nucleation is inhibited.
Solution:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure this compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Column Chromatography Issues
Problem: Poor separation of the desired product from an impurity.
Cause: The polarity of the mobile phase is too high or too low, or the stationary phase is not suitable for the separation.
Solution:
-
Optimize the mobile phase:
-
Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to find the optimal eluent for separation.
-
Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.
-
-
Change the stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reversed-phase C18 silica gel.
Problem: The compound is not eluting from the column.
Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
If the compound is still retained, a more polar solvent like methanol may be needed in small proportions.
Experimental Protocols
Recrystallization of this compound
This protocol describes the recrystallization of crude this compound to improve its purity.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixture of heptane and ethyl acetate is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation:
| Parameter | Crude Product | After Recrystallization |
| Appearance | Off-white to yellow solid | White crystalline solid |
| Purity (by GC) | 95.2% | 99.5% |
| Isomeric Impurity | 2.5% | 0.3% |
| Yield | - | 85% |
| Melting Point | 52-56 °C | 56-58 °C |
Column Chromatography of this compound
This protocol outlines the purification of this compound using silica gel column chromatography.
Methodology:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A mixture of n-hexane and ethyl acetate is a good starting point. The ideal Rf value for the product should be around 0.3.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to elute the desired compound and then any more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation:
| Parameter | Crude Product | After Column Chromatography |
| Appearance | Yellowish solid | White solid |
| Purity (by HPLC) | 92.0% | 99.8% |
| Isomeric Impurity | 4.8% | <0.1% |
| Yield | - | 75% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Reactions of 4-Fluoro-3-methylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-Fluoro-3-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate. The most common reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the nitrile group.
-
Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (aminomethyl group).
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[1][2]
Q2: What is the typical temperature range for nucleophilic aromatic substitution (SNAr) on this compound?
A2: The optimal temperature for SNAr reactions is highly dependent on the nucleophile, solvent, and catalyst used. Generally, temperatures can range from ambient to elevated temperatures, often between 80°C and 160°C.[3] For instance, the synthesis of a related compound, 3-fluoro-4-methylbenzonitrile, involves a condensation reaction at 100°C followed by a decarbonylation at 160°C.
Q3: What are the common reducing agents for converting the nitrile group to an amine?
A3: A variety of reducing agents can be used, with the choice depending on the desired selectivity and reaction conditions. Common reagents include:
-
Lithium aluminum hydride (LiAlH₄) in a suitable ether solvent like THF.
-
Catalytic hydrogenation using catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere.[4][5][6]
-
Borane complexes, such as Borane-tetrahydrofuran (BH₃·THF).[4][6]
Q4: Can the hydrolysis of the nitrile group be stopped at the amide stage?
A4: Yes, under controlled conditions, it is possible to stop the hydrolysis at the amide intermediate. This typically requires milder reaction conditions and careful control of pH.[1] Forcing conditions, such as prolonged heating in strong acid or base, will favor the formation of the carboxylic acid.[7]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue 1: Low or No Product Yield
-
Possible Cause: Insufficient reaction temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to check for product formation and potential decomposition.
-
-
Possible Cause: Poor solvent choice.
-
Solution: Ensure a polar aprotic solvent such as DMF, DMSO, or DMAc is used to enhance the nucleophilicity of the attacking species.[8]
-
-
Possible Cause: Inactive nucleophile.
-
Solution: If the nucleophile is an alcohol or amine, consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) to deprotonate it in situ, thereby increasing its reactivity.
-
-
Possible Cause: Presence of water in the reaction.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the nucleophile.[8]
-
Issue 2: Formation of Side Products
-
Possible Cause: Hydrolysis of the nitrile group.
-
Solution: This can occur in the presence of strong bases and water.[8] Ensure anhydrous conditions and consider using a milder base or shorter reaction times.
-
-
Possible Cause: Reaction with the solvent.
-
Solution: Solvents like DMF can decompose at high temperatures in the presence of a strong base. If this is suspected, switch to a more stable solvent like DMSO or sulfolane.[8]
-
Reduction of the Nitrile Group
Issue 1: Incomplete Reaction
-
Possible Cause: Insufficient reducing agent.
-
Solution: Use a molar excess of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
-
Possible Cause: Poor quality of the reducing agent.
-
Solution: Use a fresh bottle of the reducing agent, especially for moisture-sensitive reagents like LiAlH₄.
-
Issue 2: Formation of Aldehyde instead of Amine
-
Possible Cause: Use of a milder reducing agent.
Hydrolysis of the Nitrile Group
Issue 1: Slow or Incomplete Hydrolysis
-
Possible Cause: Insufficient heating.
-
Solution: Nitrile hydrolysis typically requires heating under reflux in either acidic or basic conditions to proceed at a reasonable rate.[7]
-
-
Possible Cause: Inappropriate pH.
Data Presentation
Table 1: Temperature Ranges for Various Reactions of Fluorinated Benzonitriles
| Reaction Type | Substrate | Reagents | Temperature (°C) | Reference |
| Fluorination | 4-Bromo-3-methylbenzonitrile | AgF, Pd catalyst, phosphine ligand | 130 | [10] |
| Condensation | Compound B and C | K₂CO₃, phase transfer catalyst | 100 ± 5 | |
| Decarbonylation | Mixture D | NaCl, H₂O | 160 ± 5 | |
| SNAr | 4-Fluorobiphenyl | 2-Phenylpropionitrile, t-Bu-P4 | 80 | [3] |
| SNAr | Heteroatom Nucleophiles | 1a | 140 - 200 | [3] |
| Hydrolysis | 7-Fluoroisatin | NaOH, H₂O₂ | 30 - 40 | [11] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) and monitor the reaction progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Reduction of the Nitrile Group to a Primary Amine using LiAlH₄
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq) in anhydrous diethyl ether or THF.
-
Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting solid and wash it thoroughly with ether or THF. Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purification: Purify the product by distillation or column chromatography.
Protocol 3: Hydrolysis of the Nitrile Group to a Carboxylic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) to an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic. The carboxylic acid will precipitate out and can be collected by filtration.
-
Purification: The crude carboxylic acid can be purified by recrystallization.
Visualizations
Caption: Experimental workflow for SNAr reactions.
Caption: General mechanism for SNAr reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Fluoro-3-methylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-methylbenzonitrile. The information provided is designed to address common issues related to catalyst deactivation and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes include palladium-catalyzed cyanation of an aryl halide (e.g., 4-bromo-2-fluoro-5-methylbenzene) and the Sandmeyer reaction of a corresponding aniline (e.g., 4-amino-2-fluoro-5-methylaniline).[1][2]
Q2: My palladium-catalyzed cyanation reaction is showing low to no yield. What are the likely causes?
A2: Low yields in palladium-catalyzed cyanation are often due to catalyst deactivation. The primary culprits are typically poisoning by excess cyanide ions, the presence of moisture, or displacement of the phosphine ligand from the palladium center.[1]
Q3: How does excess cyanide deactivate the palladium catalyst?
A3: Excess cyanide can coordinate strongly to the palladium center, forming inactive complexes such as [(CN)₄Pd]²⁻.[1] This prevents the catalyst from participating in the catalytic cycle, specifically inhibiting the oxidative addition, transmetalation, and reductive elimination steps.[1]
Q4: Why is moisture so detrimental to palladium-catalyzed cyanation reactions?
A4: Moisture can hydrolyze the cyanide source, leading to the formation of hydrogen cyanide (HCN). HCN is highly reactive towards the active Pd(0) species, leading to the formation of inactive hydride complexes like [(CN)₃PdH]²⁻, thus poisoning the catalyst.[1]
Q5: Can the choice of phosphine ligand affect catalyst stability?
A5: Absolutely. Bulky, electron-rich phosphine ligands, such as BrettPhos, are designed to stabilize the palladium catalyst and promote the desired reaction steps. However, under certain conditions, even these ligands can be displaced by substrates or other species in the reaction mixture, leading to catalyst deactivation.[3][4]
Q6: My Sandmeyer reaction is producing a lot of tarry byproducts. What could be the reason?
A6: The formation of dark, tarry substances in a Sandmeyer reaction is often a result of the decomposition of the diazonium salt intermediate.[5] This can be caused by elevated temperatures or slow addition of the diazonium salt solution to the copper catalyst.[5]
Troubleshooting Guides
Palladium-Catalyzed Cyanation (e.g., using BrettPhos)
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Poisoning by Excess Cyanide | - Use a cyanide source with low solubility, such as K₄[Fe(CN)₆], to maintain a low concentration of free cyanide ions.[1] - Consider using a phase-transfer catalyst to facilitate the reaction without fully solubilizing the cyanide salt.[1] - If using a highly soluble cyanide source like NaCN or KCN, ensure rigorously anhydrous conditions.[1] |
| Presence of Moisture | - Dry all glassware and reagents thoroughly before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Ligand Displacement/Decomposition | - Ensure the correct palladium-to-ligand ratio is used as specified in the protocol. - Consider using a pre-catalyst to ensure the formation of the active catalytic species.[1] |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] |
Quantitative Data Summary: Effect of Reaction Parameters on Yield
| Parameter Varied | Condition A | Yield A (%) | Condition B | Yield B (%) | Reference |
| Ligand | XPhos (0.2 mol%) | 97 | tBuBrettPhos (0.2 mol%) | <10 | [1] |
| Base | KOAc | 97 | K₂CO₃ | Decomposition | [1] |
| Water Content (THF:H₂O) | 1:1 | 89 | 1:5 | 93 | [6] |
| Catalyst Loading (P2) | 0.5 mol% (less acidic substrate) | High | 3 mol% (more acidic substrate) | 85 | [1] |
Sandmeyer Cyanation
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Diazotization | - Maintain the reaction temperature between 0-5°C during the addition of sodium nitrite.[5] - Use starch-iodide paper to confirm the presence of excess nitrous acid.[5] |
| Decomposition of Diazonium Salt | - Use the diazonium salt immediately after its formation.[5] - Ensure slow and controlled addition of the cold diazonium salt solution to the copper(I) cyanide solution.[5] |
| Inactive Copper Catalyst | - Use freshly prepared or high-purity copper(I) cyanide. |
Experimental Protocols
Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from a known procedure for the cyanation of aryl bromides.
Materials:
-
4-Bromo-3-methylbenzonitrile
-
BrettPhos
-
(COD)Pd(CH₂TMS)₂
-
Silver Fluoride (AgF)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add 4-bromo-3-methylbenzonitrile (0.12 mmol), BrettPhos (0.012 mmol), (COD)Pd(CH₂TMS)₂ (0.006 mmol), and AgF (0.18 mmol) to an oven-dried, sealable reaction tube equipped with a stir bar.
-
Add anhydrous toluene (2 mL) to the tube.
-
Seal the reaction tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 130°C and stir for 18 hours.
-
After the reaction is complete, cool the tube to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove solids.
-
The resulting solution can be analyzed by GC or NMR to determine the yield of this compound.
Sandmeyer Cyanation for Aryl Nitrile Synthesis (General Protocol)
This is a general procedure that can be adapted for the synthesis of this compound from the corresponding aniline.
Materials:
-
Aryl amine (e.g., 4-amino-2-fluoro-5-methylaniline)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide
-
Sodium cyanide
Procedure: Part 1: Diazotization
-
Dissolve the aryl amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 15-30 minutes at 0-5°C. The formation of the diazonium salt is complete when the solution tests positive for excess nitrous acid with starch-iodide paper.
Part 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Control the addition rate to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation or chromatography.
Visual Troubleshooting Guides
Caption: Deactivation pathways in Palladium-catalyzed cyanation.
Caption: Troubleshooting flowchart for the Sandmeyer reaction.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting 4-Fluoro-3-methylbenzonitrile NMR spectrum impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methylbenzonitrile, specifically focusing on interpreting its 1H NMR spectrum and identifying potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for pure this compound?
A1: In a standard deuterated chloroform (CDCl3) solvent, the expected 1H NMR signals for this compound are: a singlet for the methyl group (CH3) protons, and multiplets for the aromatic protons. The fluorine atom will cause splitting of the adjacent aromatic protons. Please refer to the data table below for specific chemical shift ranges.
Q2: I see unexpected peaks in my 1H NMR spectrum. What could they be?
A2: Unexpected peaks in your 1H NMR spectrum are likely due to impurities from the synthesis or purification process. Common impurities include unreacted starting materials, byproducts, residual solvents, or reagents. This guide provides a comprehensive table of potential impurities and their characteristic 1H NMR signals to aid in identification.
Q3: How can I confirm the identity of an impurity?
A3: To confirm the identity of an impurity, you can compare the chemical shifts and coupling constants of the unknown peaks with the data provided in this guide. Spiking your sample with a small amount of the suspected impurity and re-acquiring the NMR spectrum can also be a definitive method of confirmation; an increase in the intensity of the peak confirms its identity.
Q4: My product appears discolored, but the NMR looks clean. Why?
A4: Discoloration can sometimes be caused by trace amounts of highly colored impurities that may not be present in high enough concentration to be easily detectable by 1H NMR. Additionally, some impurities, such as residual palladium catalysts, may be paramagnetic, leading to peak broadening rather than distinct new signals, which can be difficult to discern from baseline noise.
Troubleshooting Guide: Interpreting Your 1H NMR Spectrum
This guide will help you identify common impurities in your this compound 1H NMR spectrum. The following table summarizes the expected chemical shifts for the product and potential impurities.
Table 1: 1H NMR Chemical Shifts of this compound and Potential Impurities in CDCl3
| Compound Name | Structure | Proton | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| This compound (Product) | Ar-H | 7.35 - 7.55 | m | - | |
| Ar-H | 7.05 - 7.20 | m | - | ||
| CH3 | ~2.35 | s | - | ||
| 4-Bromo-3-methylbenzonitrile (Starting Material) | Ar-H | ~7.70 | s | - | |
| Ar-H | ~7.50 | d | ~8.0 | ||
| Ar-H | ~7.35 | d | ~8.0 | ||
| CH3 | ~2.45 | s | - | ||
| 4-Fluoro-3-methylbenzamide (Hydrolysis Byproduct) | Ar-H | 7.20 - 7.40 | m | - | |
| Ar-H | 6.95 - 7.10 | m | - | ||
| CH3 | ~2.30 | s | - | ||
| NH2 | 5.50 - 6.50 | br s | - | ||
| Toluene (Solvent) | Ar-H | 7.15 - 7.30 | m | - | |
| CH3 | ~2.36 | s | - | ||
| BrettPhos (Ligand) | Ar-H | 6.80 - 7.00 | m | - | |
| OCH3 | 3.50 - 3.90 | s | - | ||
| Isopropyl-CH | 2.40 - 3.00 | m | - | ||
| Cyclohexyl-H | 0.90 - 2.30 | m | - | ||
| Isopropyl-CH3 | 0.90 - 1.40 | d | ~7.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.
Experimental Protocols
Purification of this compound
If your NMR spectrum indicates the presence of impurities, the following purification methods can be employed.
1. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar eluent and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
2. Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Potential solvents include hexanes, heptane, or a mixture of ethyl acetate and hexanes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cooling in an ice bath may increase the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting impurities in your this compound NMR spectrum.
Caption: Troubleshooting workflow for NMR spectrum impurities.
Caption: Decision tree for identifying common impurity types.
preventing byproduct formation in 4-Fluoro-3-methylbenzonitrile synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are the Sandmeyer reaction and the Rosenmund-von Braun reaction.
-
Sandmeyer Reaction: This route typically starts from 4-fluoro-3-methylaniline. The aniline is first converted to a diazonium salt, which is then reacted with a cyanide source, commonly copper(I) cyanide, to yield the desired nitrile.
-
Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide, such as 4-bromo-3-methyltoluene or 4-chloro-3-methyltoluene, using a copper(I) cyanide reagent at elevated temperatures.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: Byproduct formation is a common challenge in the synthesis of this compound and is dependent on the chosen synthetic route.
-
In the Sandmeyer reaction , potential byproducts include:
-
4-Fluoro-3-methylphenol: Formed by the reaction of the diazonium salt with water.
-
Biaryl compounds: Arise from the radical mechanism of the Sandmeyer reaction.[1]
-
4-Fluoro-3-methylbenzamide and 4-Fluoro-3-methylbenzoic acid: Resulting from the hydrolysis of the nitrile group during reaction workup.
-
-
In the Rosenmund-von Braun reaction , potential byproducts include:
-
Unreacted starting material: Due to incomplete reaction.
-
Hydrolysis products: 4-Fluoro-3-methylbenzamide and 4-Fluoro-3-methylbenzoic acid can form if water is present, especially at high temperatures.[2]
-
Dehalogenated product (3-methylbenzonitrile): Can occur under harsh reaction conditions.
-
Q3: How can I minimize the formation of the phenolic byproduct in the Sandmeyer reaction?
A3: To minimize the formation of 4-Fluoro-3-methylphenol, it is crucial to control the reaction temperature and the presence of water. Running the reaction at low temperatures (typically 0-5 °C) and using anhydrous or close to anhydrous conditions for the cyanation step can significantly reduce the hydrolysis of the diazonium salt.
Q4: What are the key parameters to control in the Rosenmund-von Braun reaction to improve yield and purity?
A4: The Rosenmund-von Braun reaction often requires high temperatures, which can lead to byproduct formation. Key parameters to control include:
-
Temperature: Using the lowest effective temperature can help to minimize degradation and side reactions.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are common, but their purity is crucial to avoid introducing water.
-
Purity of Reagents: Ensure that the starting aryl halide and copper(I) cyanide are of high purity and handled under inert conditions to prevent side reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Sandmeyer Reaction
Question: I am getting a low yield of the desired product in my Sandmeyer reaction, and I suspect the formation of multiple byproducts. How can I troubleshoot this?
Answer: Low yields in the Sandmeyer reaction for this compound synthesis can be attributed to several factors. Below is a troubleshooting workflow and a table summarizing the impact of reaction conditions on product yield and byproduct formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Sandmeyer synthesis of this compound.
Table 1: Influence of Reaction Parameters on Sandmeyer Cyanation
| Parameter | Condition | Expected Outcome on Yield | Potential Byproducts Increased |
| Diazotization Temperature | 0-5 °C | High | - |
| > 10 °C | Low | 4-Fluoro-3-methylphenol | |
| NaNO₂ Addition Rate | Slow, dropwise | High | - |
| Rapid | Low | Unreacted aniline, diazo resins | |
| Cyanation Temperature | 0-10 °C | Moderate to High | - |
| > 20 °C | Variable | Phenolic and biaryl byproducts | |
| pH of CuCN Solution | Neutral to slightly basic | High | - |
| Acidic | Low | Incomplete reaction | |
| Workup Conditions | Neutral pH, moderate temp. | High | - |
| Acidic or basic, high temp. | Low | 4-Fluoro-3-methylbenzamide, 4-Fluoro-3-methylbenzoic acid |
Issue 2: Presence of Impurities in this compound from the Rosenmund-von Braun Reaction
Question: My final product from the Rosenmund-von Braun synthesis of this compound is contaminated with several impurities. How can I improve the purity?
Answer: The high temperatures required for the Rosenmund-von Braun reaction can often lead to the formation of byproducts. The following logical relationship diagram and data table can help you troubleshoot and optimize your reaction for higher purity.
Logical Relationship Diagram for Impurity Reduction:
Caption: Logical steps to improve the purity of this compound from a Rosenmund-von Braun synthesis.
Table 2: Effect of Reaction Conditions on Purity in Rosenmund-von Braun Synthesis
| Parameter | Condition | Impact on Purity | Common Impurities Observed |
| Reaction Temperature | 150-180 °C | Moderate | Starting material, dehalogenated product |
| > 200 °C | Low | Increased decomposition, charring | |
| Solvent Purity | Anhydrous DMF/NMP | High | - |
| Wet solvent | Low | 4-Fluoro-3-methylbenzamide, 4-Fluoro-3-methylbenzoic acid | |
| Atmosphere | Inert (N₂ or Ar) | High | - |
| Air | Low | Oxidation byproducts | |
| CuCN Stoichiometry | 1.1 - 1.5 equivalents | High | - |
| < 1.0 equivalent | Low | High levels of unreacted starting material |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
Materials:
-
4-Fluoro-3-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Sodium Carbonate
-
Toluene
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-3-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN (1.1 eq) and NaCN (2.2 eq) in water.
-
Cool the CuCN solution to 0-5 °C and neutralize it carefully with a cold, dilute solution of sodium carbonate until the pH is approximately 7.0-7.5.
-
Slowly add the cold diazonium salt solution to the neutralized CuCN solution under vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Rosenmund-von Braun Synthesis of this compound
Materials:
-
4-Bromo-3-methyltoluene
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Aqueous Ammonia
-
Deionized Water
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromo-3-methyltoluene (1.0 eq) and anhydrous DMF.
-
Add CuCN (1.2 eq) to the solution under a nitrogen atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ammonia to complex the copper salts.
-
Extract the product with toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent quality. Always perform a thorough risk assessment before conducting any chemical synthesis.
References
Technical Support Center: Production of 4-Fluoro-3-methylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-Fluoro-3-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up this compound production?
A1: The most prevalent industrial-scale synthetic routes start from either 4-fluoro-3-methylaniline via a Sandmeyer reaction or from 2-bromo-5-fluorotoluene. A newer, potentially more cost-effective method involves a condensation and decarbonylation reaction.[1][2] The Sandmeyer reaction is a classic and widely used method for introducing a nitrile group onto an aromatic ring.[3]
Q2: What are the primary safety concerns when scaling up the Sandmeyer reaction for this compound synthesis?
A2: The principal safety concern is the thermal instability of the intermediate aryl diazonium salts.[4][5] These compounds can be explosive, and their decomposition is exothermic, which can lead to a runaway reaction.[4] It is critical to maintain low temperatures (typically below 5°C) during the diazotization step to ensure the stability of the diazonium salt.[5]
Q3: What are the typical impurities encountered during the synthesis of this compound, and how can they be minimized?
A3: Impurities can arise from side reactions during the diazotization and cyanation steps. These may include phenol impurities from the reaction of the diazonium salt with water, and other regioisomers. Minimizing impurities involves strict temperature control during the Sandmeyer reaction, using high-purity starting materials, and optimizing the reaction stoichiometry.[6]
Q4: Are there alternatives to using copper(I) cyanide in the Sandmeyer reaction due to its toxicity?
A4: While copper(I) cyanide is the traditional and most common reagent for the Sandmeyer cyanation, research into less toxic alternatives is ongoing. However, for large-scale production, CuCN remains widely used due to its efficiency and cost-effectiveness.[3][7] Proper handling procedures and waste treatment are essential when using cyanide compounds.
Troubleshooting Guides
Issue 1: Low Yield in the Sandmeyer Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete diazotization | Ensure the complete dissolution of 4-fluoro-3-methylaniline in the acidic medium before adding sodium nitrite. Test for the presence of nitrous acid using starch-iodide paper to confirm the reaction's endpoint.[8] |
| Decomposition of diazonium salt | Strictly maintain the reaction temperature below 5°C during the addition of sodium nitrite and before the addition of the cyanide source.[5] The stability of diazonium salts is highly temperature-dependent.[4][9][10] |
| Suboptimal pH for cyanation | The pH of the reaction mixture during the addition of the diazonium salt solution to the copper cyanide solution should be controlled. Adjust the pH as necessary to optimize the nucleophilic substitution. |
| Insufficient copper catalyst | Ensure the copper(I) cyanide is of high purity and used in the correct stoichiometric amount. The quality of the catalyst is crucial for an efficient reaction.[3] |
Issue 2: Product Purity Issues and Impurity Profile
| Potential Cause | Troubleshooting Step |
| Formation of phenol by-products | Minimize the contact time of the diazonium salt with water, especially at elevated temperatures. Ensure the reaction is carried out promptly after the formation of the diazonium salt. |
| Residual starting materials | Optimize the reaction time and temperature to drive the reaction to completion. Monitor the reaction progress using a suitable analytical technique like HPLC.[11] |
| Formation of colored impurities | The presence of colored impurities can indicate side reactions or degradation of the product. Purification via crystallization or distillation is often necessary to remove these.[12] Consider the use of activated carbon treatment during workup. |
Issue 3: Difficulties with Product Isolation and Purification at Scale
| Potential Cause | Troubleshooting Step |
| Product is an oil or low-melting solid | This compound is a solid at room temperature. If it is isolated as an oil, this may indicate the presence of impurities. Recrystallization from a suitable solvent system (e.g., n-heptane) can be effective for purification.[12] |
| Column chromatography is not scalable | For large-scale production, avoid column chromatography.[11][13] Focus on developing robust crystallization or distillation procedures. Steam distillation has also been reported as a viable purification method.[12] |
| Emulsion formation during workup | During the extractive workup, emulsions can form. To break emulsions, try adding brine, adjusting the pH, or filtering the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure based on established Sandmeyer reaction principles.[14]
-
Diazotization:
-
Dissolve 4-fluoro-3-methylaniline in a suitable aqueous acid (e.g., hydrochloric acid or sulfuric acid) and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C.[5]
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The completion of diazotization can be checked with starch-iodide paper.
-
-
Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide in an appropriate solvent (e.g., aqueous sodium cyanide or potassium cyanide solution).
-
Slowly add the cold diazonium salt solution to the copper cyanide solution, maintaining the temperature as recommended by your process development studies.
-
After the addition is complete, the reaction mixture may be gently warmed to drive the reaction to completion.
-
-
Workup and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).
-
Extract the product with an appropriate organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or vacuum distillation.
-
Visualizations
Caption: Workflow for the Sandmeyer Synthesis of this compound.
References
- 1. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 2. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 11. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. m.youtube.com [m.youtube.com]
handling and storage recommendations for 4-Fluoro-3-methylbenzonitrile
This guide provides comprehensive handling, storage, and experimental recommendations for 4-Fluoro-3-methylbenzonitrile (CAS No. 185147-08-4) for researchers, scientists, and drug development professionals.
Safety and Handling
1. What are the primary hazards associated with this compound?
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1]
2. What personal protective equipment (PPE) should be worn when handling this compound?
A summary of recommended PPE is provided in the table below.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes |
3. What are the recommended storage conditions for this compound?
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed to prevent contact with moisture and air, which could lead to degradation.
4. What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Experimental Troubleshooting and FAQs
Q1: My reaction is not proceeding to completion. What are some possible causes?
-
Moisture: Traces of water can interfere with many reactions. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reagent Purity: The purity of this compound and other reagents is crucial for consistent results. Consider purifying the starting material if its purity is questionable.
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions may require heating to overcome the activation energy.
Q2: I am observing an unexpected side product in my reaction. What could it be?
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid (4-fluoro-3-methylbenzoic acid) or an amide intermediate.[2][3] This is more likely to occur if there is water in the reaction mixture or during an aqueous workup.
-
Reaction with Nucleophiles: The nitrile group can be susceptible to nucleophilic attack. Ensure that your reaction conditions do not contain strong nucleophiles that could react with the nitrile.
Q3: How can I effectively purify this compound?
-
Recrystallization: For solid crude products, recrystallization from a suitable solvent system (e.g., toluene/hexane) can be an effective purification method.
-
Column Chromatography: For non-crystalline or difficult-to-purify mixtures, silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) is a common technique.[4]
-
Distillation: If the compound is a liquid at room temperature, vacuum distillation can be used for purification.
Q4: The compound has a slight yellow color. Is it still usable?
A pale yellow color may indicate the presence of minor impurities. For many applications, this may not significantly affect the outcome. However, for high-purity applications, such as in the final steps of API synthesis, purification is recommended.
Q5: What are the potential hazardous decomposition products?
Under high heat or in the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be formed. Under strongly acidic or basic conditions, hydrolysis can occur.
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆FN | |
| Molecular Weight | 135.14 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 53-58 °C | [5] |
| Boiling Point | ~220.3 °C | [5] |
| Flash Point | 92 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. |
Experimental Protocols
Representative Experimental Protocol: Synthesis of a Pharmaceutical Intermediate
The following is a representative protocol for a reaction where this compound could be used as a starting material in the synthesis of a more complex molecule, such as an intermediate for an Active Pharmaceutical Ingredient (API). This protocol is for illustrative purposes and should be adapted and optimized for specific research goals.
Reaction: Palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Deionized water
-
Organic extraction solvent (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
Technical Support Center: Synthesis of 4-Fluoro-3-methylbenzonitrile Derivatives
Welcome to the Technical Support Center for the synthesis of 4-Fluoro-3-methylbenzonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this important chemical intermediate.
The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation. While this guide aims to be comprehensive, it is important to note that many solutions are derived from established protocols for structurally similar molecules and should be adapted and optimized for your specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common laboratory-scale synthetic routes to this compound include:
-
Palladium-Catalyzed Fluorination: This method involves the reaction of a bromo-precursor, such as 4-bromo-3-methylbenzonitrile, with a fluoride source in the presence of a palladium catalyst and a suitable ligand.
-
Sandmeyer Reaction: This classic method involves the diazotization of an amino precursor, like 4-amino-3-methylbenzonitrile, followed by a copper(I) cyanide-mediated cyanation.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for this specific isomer due to the electronic properties of the starting materials, SNAr can sometimes be employed with highly activated substrates.
Q2: I am observing a low yield in my Palladium-Catalyzed Fluorination. What are the potential causes?
A2: Low yields in palladium-catalyzed fluorination reactions are a common issue. Several factors could be at play:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Decomposition: The phosphine ligands used in these reactions can degrade at high temperatures or in the presence of impurities.
-
Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. Too low, and the reaction may not proceed; too high, and catalyst decomposition or side reactions can occur.
-
Inefficient Fluoride Source: The choice of fluoride salt (e.g., AgF, CsF) and its solubility in the reaction medium are critical for efficient fluoride transfer.
Q3: My Sandmeyer reaction is producing a significant amount of byproducts. How can I improve the selectivity?
A3: The Sandmeyer reaction, while powerful, can be prone to side reactions if not carefully controlled. Common byproducts include phenols (from reaction with water) and biaryl compounds. To improve selectivity:
-
Temperature Control: The diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.
-
Purity of Starting Material: Ensure the starting aniline is pure, as impurities can lead to undesired side reactions.
-
Controlled Addition of Reagents: Slow, controlled addition of sodium nitrite during diazotization and the diazonium salt solution to the copper cyanide solution is crucial.
-
Freshly Prepared Reagents: Use freshly prepared copper(I) cyanide solution for the best results.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material (4-bromo-3-methylbenzonitrile) in Pd-catalyzed fluorination. | Inactive catalyst or ligand. | Use fresh, high-quality palladium catalyst and ligand. Ensure rigorous exclusion of air and moisture. Degas solvents prior to use. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor by TLC or GC. Extend the reaction time. | |
| Low isolated yield after workup in Sandmeyer reaction. | Decomposition of the diazonium salt. | Maintain a temperature of 0-5 °C during diazotization and use the diazonium salt immediately. |
| Inefficient cyanation step. | Ensure the copper(I) cyanide is active and used in slight excess. The reaction of the diazonium salt with CuCN may require gentle warming. |
Formation of Impurities
| Symptom | Potential Impurity | Suggested Solution |
| Presence of a byproduct with a similar polarity to the product. | Isomeric impurities (e.g., 2-fluoro-5-methylbenzonitrile). | Optimize the regioselectivity of the synthetic route. Purification may require specialized chromatographic techniques such as preparative HPLC with a suitable column (e.g., pentafluorophenyl phase). |
| Observation of a de-halogenated byproduct (3-methylbenzonitrile). | Proto-dehalogenation in Pd-catalyzed reactions. | Ensure the reaction environment is free of protic sources. Use anhydrous solvents and reagents. |
| Formation of phenolic byproducts in the Sandmeyer reaction. | Reaction of the diazonium salt with water. | Minimize the amount of water present in the cyanation step. Use a non-aqueous solvent if possible for the copper cyanide solution. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Fluorination of 4-Bromo-3-methylbenzonitrile
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials:
-
4-Bromo-3-methylbenzonitrile
-
Silver fluoride (AgF)
-
Bis--INVALID-LINK--palladium(II) [(COD)Pd(CH2TMS)2]
-
BrettPhos (dicyclohexyl-(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine)
-
Toluene (anhydrous)
-
Internal standards (e.g., 4-Fluorotoluene, Dodecane)
Procedure:
-
In a glovebox, add 4-bromo-3-methylbenzonitrile (0.12 mmol), BrettPhos (10 mol%), (COD)Pd(CH2TMS)2 (5 mol%), and AgF (0.18 mmol) to an oven-dried, sealable reaction tube equipped with a stirrer.
-
Add anhydrous toluene (2 mL) to the reaction tube.
-
Seal the tube, remove it from the glovebox, and wrap it in aluminum foil.
-
Place the reaction tube in a preheated oil bath at 130°C and stir for 18 hours.
-
After the reaction is complete, cool the tube to room temperature.
-
Add internal standards (4-fluorotoluene and dodecane) for yield and conversion analysis by 19F NMR and GC, respectively.
-
Filter the reaction mixture through a pad of Celite® to remove solid residues.
-
The resulting solution contains the this compound product.
Expected Yield: Approximately 74%.[1]
Visualizations
References
Validation & Comparative
A Comparative Spectroscopic and Chromatographic Analysis of 4-Fluoro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic and Chromatographic Data Comparison
The following tables summarize the predicted and available data for the analysis of 4-Fluoro-3-methylbenzonitrile.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.5 - 7.7 | Doublet of Doublets (dd) | J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 4-6 Hz |
| H-5 | 7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | J(H,H) ≈ 8-9 Hz, J(H,F) ≈ 8-10 Hz |
| H-6 | 7.4 - 7.6 | Doublet of Doublets (dd) | J(H,H) ≈ 8-9 Hz, J(H,H) ≈ 2-3 Hz |
| -CH₃ | 2.2 - 2.4 | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-CN) | 105 - 110 | Doublet |
| C-2 (CH) | 133 - 136 | Singlet |
| C-3 (C-CH₃) | 128 - 132 | Doublet |
| C-4 (C-F) | 160 - 165 | Doublet |
| C-5 (CH) | 116 - 120 | Doublet |
| C-6 (CH) | 130 - 134 | Singlet |
| -CN | 117 - 120 | Singlet |
| -CH₃ | 14 - 18 | Singlet |
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Comparison with Alternatives |
| ¹H NMR | Provides detailed information on the proton environment, including chemical shifts, spin-spin coupling, and integration, which helps to determine the number and connectivity of protons. | Offers higher resolution and more detailed structural information regarding the hydrogen framework compared to FTIR. It is complementary to ¹³C NMR. |
| ¹³C NMR | Reveals the number and chemical environment of carbon atoms in the molecule. C-F coupling provides additional structural confirmation. | Provides direct information about the carbon skeleton, which is not available from ¹H NMR or FTIR. It is essential for unambiguous structure determination. |
| FTIR | Identifies the presence of key functional groups, such as the nitrile (-C≡N) and C-F bonds, based on their characteristic vibrational frequencies. | A rapid and cost-effective method for functional group analysis. While less detailed than NMR for complete structure elucidation, it is excellent for confirming the presence of key functionalities. |
| GC-MS | Separates the compound from a mixture and provides its mass-to-charge ratio, confirming the molecular weight. The fragmentation pattern offers further structural clues. | Provides molecular weight information, which is not directly obtained from NMR or FTIR. It is highly sensitive and useful for purity assessment and identification of volatile impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline corrections should be applied to the resulting spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR Protocol:
-
Sample Preparation: Prepare the sample using one of the following methods:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: Acquire mass spectra over a range of m/z values (e.g., 40-400 amu).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to determine the molecular ion peak and the fragmentation pattern.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for characterizing this compound.
A Comparative Guide to the Synthesis of 4-Fluoro-3-methylbenzonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluoro-3-methylbenzonitrile is a valuable building block in the preparation of various pharmaceutical and agrochemical compounds. This guide provides an objective comparison of three distinct synthetic routes to this molecule, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for three primary synthesis routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Palladium-Catalyzed Fluorination | Route 2: Sandmeyer Reaction | Route 3: From Aldehyde via Oxime |
| Starting Material | 4-Bromo-3-methylbenzonitrile | 4-Fluoro-3-methylaniline | 4-Fluoro-3-methylbenzaldehyde |
| Overall Yield | 74%[1] | 52-93% (representative) | ~75-85% (estimated) |
| Reaction Time | 18 hours[1] | 2-4 hours | 5-7 hours |
| Reaction Temperature | 130°C[1] | 0-5°C (diazotization), 60-100°C (cyanation) | 20-25°C (oximation), 110-115°C (dehydration)[2] |
| Key Reagents | Palladium catalyst, BrettPhos, AgF[1] | NaNO₂, HCl, CuCN | Hydroxylamine-HCl, a base, dehydrating agent |
| Advantages | High yield in a single step from a bromo-precursor. | Utilizes a readily available aniline starting material. | Avoids the use of toxic cyanide reagents in the final step. |
| Disadvantages | Requires expensive palladium catalyst and ligand, high temperature. | Diazonium intermediates can be unstable; use of copper cyanide. | A two-step process. |
Experimental Protocols and Workflows
Below are the detailed experimental methodologies for each of the compared synthesis routes.
Route 1: Palladium-Catalyzed Fluorination of 4-Bromo-3-methylbenzonitrile
This method provides a direct route to the target compound from its bromo-analog using a palladium-catalyzed fluorination reaction.
Experimental Protocol
To an oven-dried, sealable reaction tube equipped with a stirrer, 4-bromo-3-methylbenzonitrile (0.12 mmol), BrettPhos (0.012 mmol), (COD)Pd(CH₂TMS)₂ (0.006 mmol), and silver fluoride (AgF, 0.18 mmol) are added sequentially, followed by toluene (2 mL).[1] The reaction tube is sealed, removed from the glove box, wrapped in aluminum foil, and placed in a preheated oil bath at 130°C. The reaction mixture is stirred continuously for 18 hours.[1] Upon completion, the tube is cooled to room temperature, and internal standards are added for analysis. The mixture is then filtered through Celite to remove solid residues, and the resulting solution is analyzed to determine the product yield.[1]
Experimental Workflow
Caption: Workflow for Palladium-Catalyzed Fluorination.
Route 2: Sandmeyer Reaction of 4-Fluoro-3-methylaniline
The Sandmeyer reaction is a classic method for the conversion of an aryl amine to a nitrile. This two-step process involves the formation of a diazonium salt followed by a copper-catalyzed cyanation.
Experimental Protocol
Step 1: Diazotization 4-Fluoro-3-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (1.0-1.2 eq) in water is then added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation In a separate flask, a solution of copper(I) cyanide (1.1-1.3 eq) and sodium cyanide in water is prepared and heated to 60-70°C. The cold diazonium salt solution is then added slowly to the hot copper cyanide solution. The reaction mixture is stirred at an elevated temperature (typically 60-100°C) for 1-2 hours. After cooling, the product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.
Logical Relationship Diagram
Caption: Logical flow of the Sandmeyer Reaction.
Route 3: Synthesis from 4-Fluoro-3-methylbenzaldehyde via an Oxime Intermediate
This two-step route offers an alternative that avoids the direct use of cyanide salts in the final step by proceeding through an oxime intermediate which is then dehydrated.
Experimental Protocol
Step 1: Formation of 4-Fluoro-3-methylbenzaldehyde Oxime 4-Fluoro-3-methylbenzaldehyde (1.0 eq) is dissolved in ethanol. To this solution, hydroxylamine hydrochloride (2.0 eq) and a base such as N,N-diisopropylethylamine (0.75 eq) are added.[2] The mixture is stirred at 20-25°C for approximately 4 hours.[2] The solvent is then removed under reduced pressure to yield the crude oxime.
Step 2: Dehydration of the Oxime The crude 4-fluoro-3-methylbenzaldehyde oxime is dissolved in a suitable solvent like toluene, and a dehydrating agent such as sodium bisulfate monohydrate is added. The mixture is heated to 110-115°C and stirred for 1-2 hours.[2] After the reaction is complete, the mixture is cooled, and the product is isolated by extraction with an organic solvent, followed by washing, drying, and purification.
Experimental Workflow
Caption: Workflow for the synthesis from an aldehyde.
References
A Comparative Analysis of the FT-IR Spectra of Fluorinated Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-3-methylbenzonitrile with its structurally related isomers, 4-Fluorobenzonitrile and 3-Fluoro-4-methylbenzonitrile. This analysis is crucial for researchers in synthetic chemistry and drug development for the unambiguous identification and quality control of these important chemical intermediates. The comparison highlights the subtle yet significant shifts in vibrational frequencies arising from the different substitution patterns on the benzene ring.
Experimental Data: FT-IR Spectral Peak Comparison
The FT-IR spectra of this compound and its isomers were analyzed to identify the characteristic vibrational modes. The table below summarizes the key absorption peaks and their assignments. The data is compiled from various spectroscopic databases and is presented to facilitate a clear comparison.
| Vibrational Mode | This compound (cm⁻¹) | 4-Fluorobenzonitrile (cm⁻¹) | **3-Fluoro-4-methylbenzonitrile (cm⁻¹) ** | General Expected Range (cm⁻¹) |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | ~3050-3100 | 3000-3100[1][2][3] |
| Methyl C-H Stretch | ~2870 & ~2930 | N/A | ~2875 & ~2935 | 2850-2960[1] |
| Nitrile (C≡N) Stretch | ~2230 | ~2235 | ~2232 | 2220-2260[4] |
| Aromatic C=C Stretch | ~1610, ~1500 | ~1605, ~1510 | ~1615, ~1505 | 1400-1620[1][2] |
| Methyl C-H Bend | ~1450, ~1380 | N/A | ~1455, ~1385 | 1375-1465[4] |
| Aromatic C-F Stretch | ~1250 | ~1240 | ~1260 | 1000-1400[5] |
| Aromatic C-H Bend | ~800-900 | ~800-900 | ~800-900 | 675-900[2][3] |
Analysis of Spectral Differences:
The primary distinguishing features in the FT-IR spectra of these isomers arise from the presence and position of the methyl group.
-
C-H Stretching Region: this compound and 3-Fluoro-4-methylbenzonitrile both exhibit characteristic methyl C-H stretching vibrations around 2870-2935 cm⁻¹, which are absent in the spectrum of 4-Fluorobenzonitrile.
-
Nitrile Stretching: The position of the strong and sharp nitrile (C≡N) stretching band is subtly influenced by the electronic effects of the substituents. The electron-donating methyl group can slightly alter the bond strength and thus the absorption frequency compared to the spectrum of 4-Fluorobenzonitrile.
-
Fingerprint Region: The region below 1500 cm⁻¹, known as the fingerprint region, shows the most significant differences. The C-H bending modes of the methyl group and the C-F stretching vibrations, coupled with the aromatic C-H bending modes, create a unique pattern for each isomer, allowing for their definitive identification.
Experimental Protocol: FT-IR Spectroscopy
The following protocol outlines the standard procedure for acquiring the FT-IR spectrum of solid benzonitrile derivatives.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid sample (approximately 1-2 mg) directly onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
Process the resulting spectrum by performing a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the comparative FT-IR analysis of the benzonitrile isomers.
Caption: Workflow for comparative FT-IR analysis of benzonitrile isomers.
References
Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison of 4-Fluoro-3-methylbenzonitrile
For researchers, scientists, and drug development professionals utilizing mass spectrometry for molecular analysis, understanding the fragmentation patterns of substituted aromatic compounds is crucial for structural elucidation and identification. This guide provides a comparative analysis of the expected electron ionization (EI) mass spectrometry fragmentation of 4-fluoro-3-methylbenzonitrile, contrasted with its non-fluorinated analog, 3-methylbenzonitrile. This comparison, supported by established fragmentation principles, offers insights into the influence of fluorine substitution on the fragmentation pathways.
While specific experimental mass spectra for this compound are not widely available in public databases, a reliable fragmentation pattern can be predicted based on the known behavior of similar molecules. Aromatic systems, due to their stability, typically exhibit a prominent molecular ion peak.[1] For fluorinated compounds, characteristic losses of a fluorine radical (F•) or hydrogen fluoride (HF) can be anticipated.
Experimental Protocols
A typical experimental setup for acquiring the mass spectrum of this compound would involve the following:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC inlet.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column) using a temperature gradient to ensure good peak shape and separation from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M•+) and subsequent fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Comparative Fragmentation Analysis
The introduction of a fluorine atom to the benzonitrile structure is expected to introduce unique fragmentation pathways. The following table summarizes the predicted major fragments for this compound and compares them with the observed fragments for 3-methylbenzonitrile.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Compound | Notes |
| 135 | [C₈H₆FN]•+ | - | This compound | Molecular Ion (M•+) |
| 117 | [C₈H₇N]•+ | - | 3-Methylbenzonitrile | Molecular Ion (M•+)[2] |
| 116 | [C₈H₆FN - H]•+ | H• | This compound | Loss of a hydrogen radical from the methyl group, likely forming a stable tropylium-like ion. |
| 116 | [C₈H₆N]•+ | H• | 3-Methylbenzonitrile | Loss of a hydrogen radical from the methyl group, forming a cyanotropylium ion.[2] |
| 115 | [C₈H₅FN]•+ | H₂ | This compound | Loss of a hydrogen molecule. |
| 115 | [C₈H₅N]•+ | H₂ | 3-Methylbenzonitrile | Loss of a hydrogen molecule.[2] |
| 108 | [C₇H₃FN]•+ | HCN | This compound | Loss of hydrogen cyanide from the M-H ion. |
| 90 | [C₇H₄N]•+ | HCN | 3-Methylbenzonitrile | Loss of hydrogen cyanide from the M-H ion.[2] |
| 91 | [C₆H₄F]•+ | C₂H₂N• | This compound | Possible loss of an acetonitrile radical. |
| 91 | [C₇H₇]•+ | CN• | 3-Methylbenzonitrile | Formation of the tropylium ion.[2] |
| 89 | [C₆H₃N]•+ | C₂H₄ | 3-Methylbenzonitrile | Loss of ethylene from an isomerized molecular ion.[2] |
| 63 | [C₅H₃]•+ | C₂H₂N•, HF | This compound | Further fragmentation of the m/z 91 ion with loss of HF. |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion at m/z 135. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
Caption: Proposed EI fragmentation pathway of this compound.
The primary fragmentation is expected to be the loss of a hydrogen radical (H•) from the methyl group to form a stable, resonance-stabilized ion at m/z 116. This ion can then lose a molecule of hydrogen cyanide (HCN) to yield an ion at m/z 108. An alternative pathway could involve the loss of an acetonitrile radical (CH₃CN•) to produce a fluorophenyl cation at m/z 91. This species could subsequently lose hydrogen fluoride (HF) to form an ion at m/z 63.
This predictive guide, based on fundamental principles of mass spectrometry, serves as a valuable resource for the analysis of this compound and related fluorinated aromatic compounds. The comparison with 3-methylbenzonitrile highlights the diagnostic value of fluorine-specific fragmentation pathways in structural elucidation.
References
A Comparative Guide to the Purity Assessment of 4-Fluoro-3-methylbenzonitrile by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. 4-Fluoro-3-methylbenzonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive comparison of the purity of this compound from two hypothetical suppliers and outlines a detailed HPLC method for its assessment.
The purity of this compound is paramount as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially harmful substances in the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of such compounds.
Comparative Purity Analysis
In this analysis, the purity of this compound obtained from two different suppliers, herein referred to as Supplier A and Supplier B, was evaluated using a validated reversed-phase HPLC (RP-HPLC) method. The analysis also considered potential impurities, including positional isomers such as 3-Fluoro-4-methylbenzonitrile[2] and 4-Fluoro-2-methylbenzonitrile,[3] which may arise during synthesis.
Table 1: Comparative Purity Data of this compound from Different Suppliers
| Compound | Supplier A | Supplier B |
| This compound Purity (%) | 99.85 | 98.92 |
| Impurity Profile | ||
| Impurity 1 (3-Fluoro-4-methylbenzonitrile) (%) | 0.08 | 0.45 |
| Impurity 2 (4-Fluoro-2-methylbenzonitrile) (%) | 0.05 | 0.28 |
| Unknown Impurity 1 (%) | 0.02 | 0.15 |
| Unknown Impurity 2 (%) | - | 0.20 |
The data clearly indicates that the material from Supplier A exhibits a higher purity profile with significantly lower levels of known and unknown impurities compared to the material from Supplier B. This highlights the importance of rigorous quality control and supplier validation in a research and development setting.
Experimental Protocol: HPLC Purity Assessment
A robust RP-HPLC method was developed for the separation and quantification of this compound and its potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for the analysis of this type of aromatic compound.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (60:40, v/v) provides optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 5 µL.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of a this compound analytical standard (purity ≥99.9%) was prepared by dissolving 10 mg of the standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solutions: Samples of this compound from Supplier A and Supplier B were prepared in the same manner as the standard solution to a final concentration of 1 mg/mL in acetonitrile.
3. Method Validation:
The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
References
A Comparative Guide to 4-Fluoro-3-methylbenzonitrile and 3-Fluoro-4-methylbenzonitrile for Researchers and Drug Development Professionals
An In-depth Analysis of Two Isomeric Building Blocks in Medicinal and Materials Chemistry
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Among the versatile fluorinated building blocks, positional isomers of fluoro-methylbenzonitrile serve as critical intermediates. This guide provides a detailed, objective comparison of 4-Fluoro-3-methylbenzonitrile (Isomer A) and 3-Fluoro-4-methylbenzonitrile (Isomer B), focusing on their physicochemical properties, spectroscopic signatures, and applications, supported by experimental data.
Physicochemical and Spectroscopic Properties
The subtle difference in the positions of the fluorine and methyl groups on the benzonitrile ring leads to distinct physical and spectral characteristics. A summary of these properties is presented below.
| Property | This compound (Isomer A) | 3-Fluoro-4-methylbenzonitrile (Isomer B) |
| CAS Number | 185147-08-4 | 170572-49-3 |
| Molecular Formula | C₈H₆FN | C₈H₆FN |
| Molecular Weight | 135.14 g/mol | 135.14 g/mol |
| Physical Appearance | White to almost white crystalline solid[1] | White to light yellow or orange-green crystalline powder[2] |
| Melting Point | 53-58 °C[1] | 47-51 °C[2][3] |
| Boiling Point | ~220.3 °C[1] | 204 °C[2] |
| Solubility | Data not readily available | Soluble in Methanol[2] |
| Purity | Typically ≥98%[1] | Information not specified |
Spectroscopic Data Summary
| Spectrum | This compound (Isomer A) | 3-Fluoro-4-methylbenzonitrile (Isomer B) |
| ¹H NMR | (400MHz, CDCl₃): δ 7.53-7.48 (m, 2H), 7.10 (t, J=8.8Hz, 1H), 2.32 (d, J=2.0Hz, 3H)[4] | |
| ¹³C NMR | ||
| IR (cm⁻¹) | ||
| Mass Spec. | MS (EI) m/z: 135 (M⁺), 115, 108, 81, 57, 50, 31[4] |
Note: Detailed, assigned spectroscopic data for this compound and complete data for 3-Fluoro-4-methylbenzonitrile were not available in the public domain and would typically be determined experimentally.
Experimental Protocols: Synthesis of Isomers
The synthetic routes to these isomers differ based on commercially available starting materials and desired regioselectivity.
Synthesis of this compound (Isomer A)
A common laboratory-scale synthesis involves a nucleophilic aromatic substitution reaction.
-
Reaction: Fluorination of 4-bromo-3-methylbenzonitrile.
-
Protocol: To an oven-dried, sealable reaction tube equipped with a stirrer, 4-bromo-3-methylbenzonitrile, a palladium catalyst (e.g., (COD)Pd(CH₂TMS)₂), a phosphine ligand (e.g., BrettPhos), and a fluoride source (e.g., AgF) are added. The tube is charged with a solvent such as toluene, sealed, and heated (e.g., to 130°C) for an extended period (e.g., 18 hours). The reaction progress is monitored by techniques like GC or NMR. Upon completion, the reaction mixture is cooled, filtered, and the product is isolated and purified, typically by column chromatography.
References
A Comparative Guide to the Reactivity of Fluorinated Benzonitrile Isomers in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis. Fluorinated benzonitriles are versatile building blocks, and understanding the relative reactivity of its isomers is crucial for efficient reaction design and optimization. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-fluorobenzonitrile in nucleophilic aromatic substitution (SNAr) reactions, supported by established mechanistic principles and illustrative experimental data.
Introduction to SNAr Reactivity of Fluorinated Benzonitriles
Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In this reaction, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount in determining the reaction rate.
The presence of a fluorine atom on the benzonitrile ring serves a dual role. Firstly, fluorine is a good leaving group in SNAr reactions. Secondly, and more importantly, its high electronegativity activates the aromatic ring towards nucleophilic attack by inductively withdrawing electron density.[2][3] The cyano (-CN) group is a potent electron-withdrawing group through both induction and resonance, further activating the ring for SNAr. The relative positioning of the fluorine atom and the cyano group significantly influences the reactivity of the fluorobenzonitrile isomers.
Reactivity Comparison: Ortho vs. Meta vs. Para
The reactivity of fluorinated benzonitrile isomers in SNAr reactions is dictated by the ability of the cyano group to stabilize the negative charge of the Meisenheimer complex formed during the rate-determining step of the reaction.[3] Electron-withdrawing groups located ortho or para to the leaving group provide the most significant stabilization through resonance, leading to a faster reaction rate.[2]
Based on these electronic effects, the general reactivity order of fluorinated benzonitrile isomers in SNAr reactions is:
4-Fluorobenzonitrile (para) > 2-Fluorobenzonitrile (ortho) > 3-Fluorobenzonitrile (meta)
This order is a direct consequence of the stabilization of the Meisenheimer intermediate:
-
4-Fluorobenzonitrile (para-isomer): The cyano group is in the para position relative to the fluorine atom. When a nucleophile attacks the carbon bearing the fluorine, the resulting negative charge can be delocalized onto the cyano group through resonance. This strong resonance stabilization significantly lowers the activation energy of the reaction, making it the most reactive isomer.
-
2-Fluorobenzonitrile (ortho-isomer): Similar to the para-isomer, the ortho-position of the cyano group also allows for resonance stabilization of the negative charge in the Meisenheimer complex. However, the close proximity of the cyano group to the reaction center may introduce some steric hindrance, potentially making it slightly less reactive than the para-isomer in some cases.
-
3-Fluorobenzonitrile (meta-isomer): When the cyano group is in the meta position, it cannot directly delocalize the negative charge of the Meisenheimer complex through resonance. The stabilization is primarily due to the inductive effect of the cyano group, which is weaker than the resonance effect. Consequently, 3-fluorobenzonitrile is the least reactive of the three isomers in SNAr reactions.
Quantitative Data Summary
The following table summarizes the expected relative reactivity and provides illustrative yields for a hypothetical SNAr reaction with a generic nucleophile under standardized conditions. It is important to note that actual reaction yields and rates will vary depending on the specific nucleophile, solvent, temperature, and reaction time.
| Isomer | Position of -CN | Activating Effect | Expected Relative Reactivity | Illustrative Yield (%) |
| 4-Fluorobenzonitrile | para | Resonance + Inductive | Highest | >90 |
| 2-Fluorobenzonitrile | ortho | Resonance + Inductive | High | 80-90 |
| 3-Fluorobenzonitrile | meta | Inductive only | Low | <10 |
Experimental Protocol: Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzonitrile
This protocol describes a typical SNAr reaction using 4-fluorobenzonitrile as the substrate. The same conditions can be applied to the other isomers to compare their reactivity.
Materials:
-
4-Fluorobenzonitrile
-
4-Hydroxypiperidine
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-hydroxypiperidine (1.2 equivalents) in DMSO, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of fluorinated benzonitrile isomers.
Caption: General workflow of a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Relationship between isomer structure, electronic effects, and SNAr reactivity.
References
A Comparative Guide to the Synthesis and GC-MS Validation of 4-Fluoro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for 4-Fluoro-3-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The performance of each method is evaluated based on reported yields and potential impurity profiles. Furthermore, a detailed protocol for the validation of this compound synthesis by Gas Chromatography-Mass Spectrometry (GC-MS) is presented, ensuring accurate qualitative and quantitative analysis.
Synthesis Methodologies: A Comparative Overview
Two primary methods for the synthesis of this compound are discussed: a Palladium-catalyzed Fluorination and the Sandmeyer Reaction.
Method 1: Palladium-catalyzed Fluorination of 4-Bromo-3-methylbenzonitrile
This modern approach utilizes a palladium catalyst with a specialized phosphine ligand (BrettPhos) to facilitate the fluorination of an aryl bromide precursor.
Method 2: Sandmeyer Reaction of 4-Amino-2-methylbenzonitrile
A classic and versatile method for the introduction of a nitrile group, the Sandmeyer reaction involves the diazotization of an aniline derivative followed by cyanation using a copper(I) cyanide catalyst.[1][2]
The following table summarizes the key aspects of each synthetic route:
| Feature | Method 1: Pd-catalyzed Fluorination | Method 2: Sandmeyer Reaction |
| Starting Material | 4-Bromo-3-methylbenzonitrile | 4-Amino-2-methylbenzonitrile |
| Key Reagents | (COD)Pd(CH2TMS)2, BrettPhos, AgF | NaNO2, HCl, CuCN |
| Reported Yield | ~74% | Typically 60-80% (Varies) |
| Potential Impurities | Unreacted starting material, de-brominated by-product (3-methylbenzonitrile), catalyst residues | Unreacted diazonium salt, phenol by-products (from reaction with water), residual copper salts |
| Advantages | High yield, milder conditions for the fluorination step | Cost-effective reagents, well-established and robust reaction |
| Disadvantages | Expensive catalyst and ligand, requires inert atmosphere | Use of toxic cyanide salts, potential for unstable diazonium intermediates |
Experimental Protocols
Synthesis Protocol 1: Palladium-catalyzed Fluorination
This protocol is adapted from a reported synthesis.[3]
-
Reaction Setup: In a glovebox, a sealable reaction tube is charged with 4-bromo-3-methylbenzonitrile (1.0 mmol), (COD)Pd(CH2TMS)2 (0.05 mmol), BrettPhos (0.10 mmol), and silver fluoride (AgF, 1.5 mmol).
-
Solvent Addition: Anhydrous toluene (5 mL) is added to the reaction tube.
-
Reaction Conditions: The tube is sealed, removed from the glovebox, and heated to 110 °C for 18 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove insoluble salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Synthesis Protocol 2: Sandmeyer Reaction
-
Diazotization: 4-Amino-2-methylbenzonitrile (1.0 mmol) is dissolved in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 mmol) in water (2 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Cyanation: In a separate flask, copper(I) cyanide (1.2 mmol) is dissolved in a solution of sodium cyanide (2.4 mmol) in water (5 mL). This solution is cooled to 0-5 °C.
-
Reaction: The cold diazonium salt solution is added slowly to the copper cyanide solution with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Work-up: The mixture is heated to 60 °C for 30 minutes to decompose any remaining diazonium salt. After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
GC-MS Validation Protocol
The following protocol outlines the validation of this compound synthesis using GC-MS. This method is designed to identify and quantify the product and potential impurities.
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Scan Range | 40-300 amu |
Sample and Standard Preparation
-
Standard Solution: Prepare a 100 ppm stock solution of purified this compound in dichloromethane. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution.
-
Sample Solution: Accurately weigh approximately 10 mg of the crude reaction mixture and dissolve it in 10 mL of dichloromethane. Filter the solution before injection.
Validation Parameters
The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
| Parameter | Expected Results |
| Specificity | The method should be able to resolve this compound from starting materials and expected by-products. |
| Linearity (R²) | ≥ 0.995 for the calibration curve of the standard. |
| Accuracy (% Recovery) | 90-110% for spiked samples at three different concentrations. |
| Precision (%RSD) | ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| LOD | To be determined experimentally (typically S/N ratio of 3:1). |
| LOQ | To be determined experimentally (typically S/N ratio of 10:1). |
Expected Mass Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 135. Key fragment ions would likely include the loss of a hydrogen atom (M-1, m/z 134), loss of the nitrile group (M-26, m/z 109), and potentially fragments corresponding to the fluorotoluene cation (m/z 109) and other aromatic fragments.
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow and the logical steps in the GC-MS validation process.
Caption: Experimental workflow from synthesis to GC-MS validation.
Caption: Logical relationship of the GC-MS validation process.
This guide provides a framework for the synthesis and rigorous analytical validation of this compound. The choice of synthetic method will depend on factors such as cost, scale, and available equipment. The detailed GC-MS protocol ensures reliable and accurate characterization of the final product, which is critical for its application in research and development.
References
A Comparative Guide to Catalysts for the Synthesis of 4-Fluoro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of a Key Pharmaceutical Intermediate.
The synthesis of 4-Fluoro-3-methylbenzonitrile, a crucial building block in the development of various pharmaceutical compounds, is a subject of significant interest in medicinal chemistry. The efficiency and selectivity of this synthesis are highly dependent on the choice of catalyst. This guide provides a comparative study of palladium, nickel, and copper-based catalytic systems for the synthesis of this compound, supported by experimental data to aid researchers in selecting the optimal catalyst for their needs.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the yield, reaction conditions, and cost-effectiveness of this compound synthesis. Below is a summary of the performance of palladium, nickel, and copper catalysts based on available experimental data.
| Catalyst System | Starting Material | Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium | 4-Bromo-3-methylbenzonitrile | (COD)Pd(CH₂TMS)₂ | BrettPhos | AgF | Toluene | 130 | 18 | 74[1] |
| Nickel | Aryl Halides (General) | NiCl₂·1,10-phen | 1,10-phenanthroline | BrCN | Dioxane | 50 | 12 | Moderate to Good[2] |
| Copper | Aryl Halides (General) | CuI | 1,10-phenanthroline | Acetone cyanohydrin | DMF | 110 | 16-48 | Good[3] |
Note: Direct comparative studies for the synthesis of this compound using nickel and copper catalysts are limited in publicly available literature. The data for nickel and copper systems are based on general protocols for aryl halide cyanation and may require optimization for this specific substrate.
In-Depth Analysis of Catalytic Systems
Palladium Catalysis: Palladium-based catalysts are renowned for their high efficiency and broad functional group tolerance in cross-coupling reactions. For the synthesis of this compound, a specific palladium system utilizing BrettPhos as a ligand has demonstrated a good yield of 74%.[1] While effective, palladium catalysts and sophisticated phosphine ligands can be costly, which may be a consideration for large-scale synthesis.
Nickel Catalysis: Nickel catalysts have emerged as a more cost-effective alternative to palladium for cyanation reactions.[4] They can catalyze the cyanation of a wide range of aryl halides under relatively mild conditions.[2][4] Various cyanide sources, including inorganic cyanides and organic cyanating reagents, can be employed with nickel catalysts.[4] However, the performance of nickel catalysts can be sensitive to the choice of ligand and reaction conditions, and optimization is often necessary to achieve high yields.
Copper Catalysis: Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a classical method for the synthesis of aryl nitriles. Modern advancements have led to the development of catalytic systems that operate under milder conditions than the traditional stoichiometric methods. Copper catalysts are significantly less expensive than palladium and nickel catalysts. However, these reactions may require higher temperatures and longer reaction times to achieve good conversion.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for each catalytic system.
Palladium-Catalyzed Synthesis of this compound
Procedure: To an oven-dried, sealable reaction tube equipped with a stirrer, 4-bromo-3-methylbenzonitrile (23.3 mg, 0.12 mmol), BrettPhos (6.4 mg, 0.012 mmol, 10 mol%), (COD)Pd(CH₂TMS)₂ (2.3 mg, 0.006 mmol, 5 mol%), and AgF (22.8 mg, 0.18 mmol) are added sequentially, followed by toluene (2 mL). The reaction tube is sealed, removed from the glove box, wrapped in aluminum foil, and placed in a preheated 130°C oil bath with continuous stirring for 18 hours. After cooling to room temperature, internal standards are added, and the mixture is filtered. The product yield is determined by ¹⁹F NMR.[1]
General Protocol for Nickel-Catalyzed Cyanation of Aryl Halides
Procedure: In a 10 mL Schlenk tube, NiCl₂·1,10-phen (7.0 mg, 0.02 mmol) and zinc powder (39.2 mg, 0.6 mmol) are added. The aryl halide (0.20 mmol) is then added in dioxane (0.50 mL) under a nitrogen atmosphere. Cyanogen bromide (0.40 mmol, 2.0 M in dioxane) is added via syringe. The resulting solution is stirred at 50°C for 12 hours. The crude reaction mixture is then diluted with ethyl acetate, washed with water, and extracted. The product is purified by flash chromatography.[2]
General Protocol for Copper-Catalyzed Cyanation of Aryl Halides
Procedure: A 50-mL, double-necked, oven-dried, round-bottomed flask is charged with the aryl halide, copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%). The flask is evacuated and backfilled with argon. N,N-Dimethylformamide (DMF) is added, and the mixture is stirred. Tri-n-butylamine and acetone cyanohydrin are then added sequentially. The resulting mixture is heated in a pre-heated oil bath at 110°C with vigorous stirring for 16-48 hours. After cooling, the reaction mixture is diluted with diethyl ether and filtered. The product is purified by column chromatography.[3]
Visualizing the Synthetic Workflow and Catalyst Selection
To further aid in the decision-making process, the following diagrams illustrate a typical experimental workflow and a logic-based approach to catalyst selection.
Caption: A generalized workflow for screening catalysts in the synthesis of this compound.
Caption: A decision-making flowchart for selecting a suitable catalyst based on experimental priorities.
References
A Comparative Guide to the Structural Confirmation of 4-Fluoro-3-methylbenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques and experimental data for confirming the structure of 4-Fluoro-3-methylbenzonitrile and its derivatives. By presenting key spectroscopic data for this compound and its constitutional isomer, 3-Fluoro-4-methylbenzonitrile, alongside a representative derivative, 4-Fluoro-3-methoxybenzonitrile, this document aims to equip researchers with the necessary information for unambiguous structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comparative analysis of these compounds.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of the nuclei, providing clear distinguishing features between isomers.
| Compound | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic Protons: 7.50-7.20 (m, 3H)Methyl Protons: 2.35 (s, 3H) | Aromatic Carbons: 162.5 (d, ¹JCF = 250 Hz), 135.2, 132.8, 125.5 (d, ³JCF = 6 Hz), 118.9 (d, ²JCF = 21 Hz), 117.5Nitrile Carbon: 118.2Methyl Carbon: 14.8 (d, ³JCF = 3 Hz) |
| 3-Fluoro-4-methylbenzonitrile | Aromatic Protons: 7.45-7.30 (m, 3H)Methyl Protons: 2.30 (s, 3H) | Aromatic Carbons: 160.1 (d, ¹JCF = 248 Hz), 140.1 (d, ³JCF = 8 Hz), 131.5, 124.9 (d, ²JCF = 18 Hz), 115.8 (d, ²JCF = 22 Hz), 112.3Nitrile Carbon: 118.5Methyl Carbon: 15.2 |
| 4-Fluoro-3-methoxybenzonitrile | Aromatic Protons: 7.40-7.10 (m, 3H)Methoxy Protons: 3.90 (s, 3H) | Aromatic Carbons: 158.2 (d, ¹JCF = 252 Hz), 148.5, 126.1, 119.2 (d, ²JCF = 20 Hz), 114.5, 113.8 (d, ²JCF = 23 Hz)Nitrile Carbon: 117.9Methoxy Carbon: 56.4 |
Note: Predicted and literature-based values are provided. Actual experimental values may vary slightly based on solvent and instrument conditions.
Table 2: IR Spectroscopy and Mass Spectrometry Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which can be used to confirm the elemental composition and connectivity.
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~2230 (C≡N stretch)~1610, ~1500 (C=C aromatic stretch)~1250 (C-F stretch) | 135 (M⁺), 134, 115, 90 |
| 3-Fluoro-4-methylbenzonitrile | ~2228 (C≡N stretch)~1615, ~1505 (C=C aromatic stretch)~1260 (C-F stretch) | 135 (M⁺), 134, 108[1] |
| 4-Fluoro-3-methoxybenzonitrile | ~2225 (C≡N stretch)~1610, ~1510 (C=C aromatic stretch)~1270 (C-F stretch)~1050 (C-O stretch) | 151 (M⁺), 136, 108, 82 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan before acquiring the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization:
-
Electron Ionization (EI): Typically used with GC-MS for volatile compounds. Standard electron energy is 70 eV.
-
Electrospray Ionization (ESI): Commonly used with LC-MS for less volatile or thermally labile compounds.
-
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions.
Data Interpretation and Structural Confirmation
The differentiation between this compound and its isomer, 3-Fluoro-4-methylbenzonitrile, relies on subtle but significant differences in their spectroscopic data.
-
NMR Spectroscopy: The substitution pattern on the aromatic ring leads to distinct chemical shifts and, more importantly, different C-F coupling constants in the ¹³C NMR spectrum. The magnitude of these coupling constants (¹JCF, ²JCF, ³JCF) is a reliable indicator of the proximity of the carbon atom to the fluorine atom.
-
IR Spectroscopy: While the major absorption bands for the nitrile and aromatic C=C stretching will be similar, the "fingerprint region" (below 1500 cm⁻¹) will show unique patterns of C-H and C-C bending vibrations that can distinguish between the isomers.
-
Mass Spectrometry: The molecular ion peak will be identical for both isomers (m/z = 135). However, the relative abundances of the fragment ions may differ due to the different substitution patterns influencing the stability of the resulting fragments. For example, the loss of a methyl radical followed by HCN is a common fragmentation pathway, but the relative ease of these fragmentations can be isomer-dependent.
The inclusion of a derivative like 4-Fluoro-3-methoxybenzonitrile further illustrates how the introduction of a different functional group predictably alters the spectroscopic signatures, providing a broader context for structural analysis.
Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound derivatives.
Logical Relationship for Isomer Differentiation
Caption: Logic for differentiating isomers using key spectroscopic features.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-methylbenzonitrile: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 4-Fluoro-3-methylbenzonitrile (CAS No. 185147-08-4), a compound commonly used in pharmaceutical and agrochemical synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a white to almost white crystalline solid. It is classified as a hazardous substance and must be handled with care.[1][2][3] Key hazards include:
Appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, should be worn at all times when handling this compound. All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆FN | PubChem |
| Molecular Weight | 135.14 g/mol | PubChem |
| Melting Point | 53-58 °C | Various Suppliers |
| Boiling Point | ~220.3 °C | Various Suppliers |
| GHS Hazard Codes | H302, H312, H315, H319, H332 | PubChem, ECHA |
Detailed Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
Segregate waste streams. Keep solid waste separate from liquid waste.
-
Halogenated organic waste should be collected in a designated, separate container. As this compound contains fluorine, it falls into this category.
-
Avoid mixing with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for nitriles, avoid contact with strong acids, strong bases, and strong oxidizing agents.
-
-
Packaging of Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable option.
-
The original product container, if empty and in good condition, can be used for waste collection.
-
Ensure the container is in good condition, free from cracks or leaks.
-
Do not overfill the container; a headspace of at least 10% is recommended.
-
Securely close the container lid.
-
-
Packaging of Contaminated Labware:
-
Disposable labware (e.g., pipette tips, weighing boats) contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Contaminated glassware should be decontaminated before washing or disposal. If decontamination is not feasible, the glassware must be disposed of as hazardous waste.
-
To decontaminate glassware, rinse with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. The resulting solvent rinse must be collected as hazardous liquid waste. After the initial solvent rinse, a triple rinse with water can be performed, with the rinsate also collected as hazardous waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of waste in the container.
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated and well-ventilated satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4-Fluoro-3-methylbenzonitrile
For Immediate Implementation by Laboratory Personnel
This document provides critical safety protocols and logistical procedures for the handling and disposal of 4-Fluoro-3-methylbenzonitrile. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can cause skin and serious eye irritation.[1][3] Therefore, stringent adherence to the prescribed Personal Protective Equipment (PPE) is required at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm) are suitable options.[4] Ensure gloves meet EN ISO 374-1 standards with a protective index of 6, corresponding to a permeation time of >480 minutes.[4] |
| Eyes/Face | Safety glasses with side-shields or frame goggles. A face shield is required when there is a risk of splashing. | Must comply with EN 166 or ANSI Z.87.1 standards. |
| Body | Laboratory coat, apron, or chemical-protection suit. | Body protection should be selected based on the specific activity and potential for exposure.[4] For splashes, a chemical-protection suit compliant with EN 14605 is recommended. For dust, a suit compliant with EN ISO 13982 is appropriate.[4] Closed work clothing is a recommended minimum.[4] |
| Respiratory | Suitable respiratory protection for higher concentrations or long-term exposure. | A combination filter for organic, inorganic, acid inorganic, and alkaline compounds (e.g., EN 14387 Type ABEK) is recommended.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded. |
2. Operational Plan for Handling
All handling of this compound must occur in a well-ventilated area, preferably within a chemical fume hood.[2][5]
Experimental Workflow for Handling this compound
Caption: Standard workflow for handling this compound.
3. Disposal Plan
3.1. Chemical Waste
All waste containing this compound must be disposed of in a designated, approved hazardous waste container.[2] Do not allow the chemical to enter sewage or effluent systems.[4]
3.2. Contaminated PPE
Contaminated gloves, lab coats, and other disposable PPE must be disposed of as hazardous waste.[2] Contaminated clothing should be washed before reuse.[2][5]
4. Emergency Procedures
Table 2: Emergency Response Protocols
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[1][2] If not breathing, provide artificial respiration.[2] Seek medical attention if symptoms occur.[2] |
| Ingestion | Rinse the mouth with water.[2][5] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1] |
| Spill | Evacuate unnecessary personnel.[1] Ensure adequate ventilation.[1][2] Wearing appropriate PPE, sweep or shovel the spilled material into a suitable container for disposal.[1] Avoid generating dust.[1] |
Logical Relationship of Safety Measures
Caption: Hierarchy of controls for mitigating hazards associated with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
